Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Description
BenchChem offers high-quality Boc-Lys(Fmoc)-Leu-Ala-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Fmoc)-Leu-Ala-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPHYGVMZPCJZ-OPPLUPLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-Lys(Fmoc)-KLAL-OH peptide structure and molecular weight
This technical guide provides an in-depth structural and synthetic analysis of the peptide intermediate Boc-Lys(Fmoc)-KLAL-OH .[1]
This molecule represents a specialized "orthogonal" building block used in advanced peptide synthesis.[1][2] It combines the KLAL motif (a well-known amphipathic mitochondrial targeting sequence) with a dual-protection strategy (Boc/Fmoc) that allows for selective branching or "head-to-tail" cyclization.[1]
Structure, Molecular Weight, and Synthetic Utility [1]
Structural Characterization
The peptide Boc-Lys(Fmoc)-KLAL-OH is a pentapeptide derivative.[1] Its significance lies in the orthogonal protection of the N-terminal Lysine:
- -Amine: Protected by Boc (acid-labile, stable to base).[1][3]
- -Amine (Side Chain): Protected by Fmoc (base-labile, stable to acid).[1][2]
This configuration allows chemists to selectively deprotect the side chain (using piperidine) to attach a cargo (e.g., a fluorophore or drug) while the N-terminus remains capped, or vice versa.
Chemical Formula & Molecular Weight
Calculations are based on the sequence: Boc-Lys(Fmoc)-Lys-Leu-Ala-Leu-OH .[1] Assumption: The internal Lysine (Residue 2) is treated as a free amino acid residue in the final isolated product, consistent with the notation "KLAL". (See Section 3 for synthetic intermediates).
| Component | Residue / Group | Formula | Monoisotopic Mass (Da) |
| N-Cap | Boc (tert-butyloxycarbonyl) | 101.0603 | |
| Residue 1 | Lysine (Backbone) | 126.0793 | |
| Side Chain 1 | Fmoc (Fluorenylmethoxycarbonyl) | 222.0681 | |
| Residue 2 | Lysine (Free Side Chain) | 128.0950 | |
| Residue 3 | Leucine | 113.0841 | |
| Residue 4 | Alanine | 71.0371 | |
| Residue 5 | Leucine | 113.0841 | |
| C-Term | Hydroxyl (-OH) | 17.0027 | |
| TOTAL | Boc-Lys(Fmoc)-KLAL-OH | 891.5106 |
Summary Data:
Structural Visualization
The following diagram illustrates the connectivity and the orthogonal protection sites.
Synthetic Methodology (Protocol)
To synthesize this peptide while retaining the Boc group at the N-terminus and the Fmoc group on the side chain, standard TFA cleavage cannot be used (as TFA removes Boc).[4]
Recommended Strategy: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin .[1] This resin allows cleavage of the peptide from the solid support using very mild acid (1% TFA or HFIP), which leaves Boc, Fmoc, and tert-butyl (tBu) side-chain protectors intact.
Step-by-Step Protocol
-
Resin Loading:
-
Peptide Elongation (Fmoc SPPS):
-
N-Terminal Capping (Critical Step):
-
Cleavage from Resin:
-
Global Deprotection (Optional/Context Dependent):
-
If the goal is Boc-Lys(Fmoc)-KLAL-OH (with free internal Lysine), the intermediate from Step 4 (which is likely Boc-Lys(Fmoc)-Lys(Boc)-Leu-Ala-Leu-OH) must be carefully processed.[1]
-
Technical Note: Selective removal of the internal Lys(Boc) while keeping the N-terminal Boc is chemically difficult.[1] Therefore, in most research contexts, the "KLAL" designation in this specific protected fragment implies the internal Lysine is also protected (e.g., Lys(Boc)), or the molecule is used as a fully protected fragment for condensation.
-
Synthesis Workflow Diagram
Applications & Utility
The Boc-Lys(Fmoc) unit serves as a "chemical switch" in peptide engineering.[1]
Branching and Conjugation
Researchers use this intermediate to create branched peptides (dendrimers).[1]
-
Selective Fmoc Removal: Treat the peptide with base (Piperidine).[1][2][][6] The N-terminal Boc remains intact.[1]
-
Conjugation: The now-free
-amine on Lysine 1 can be reacted with:
Head-to-Tail Cyclization
If the internal Lysine and C-terminus are appropriately protected/activated, the N-terminal Boc and C-terminal OH can be used for cyclization after the side-chain Fmoc is replaced or utilized for surface attachment.[1]
Analytical Validation
To verify the identity of Boc-Lys(Fmoc)-KLAL-OH , the following analytical methods are standard:
-
HPLC (High-Performance Liquid Chromatography):
-
ESI-MS (Electrospray Ionization Mass Spectrometry):
References
-
PubChem. (2025).[1] Fmoc-Lys(Boc)-OH | C26H32N2O6.[1][3][6][7] National Library of Medicine.[1] [Link][1]
-
Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link][1]
-
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[1] [Link]
Sources
- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc-L-Lys(Boc)-OH CAS 71989-26-9 with Molecular Formula C26H32N2O6 and Molecular Weight 468.54 for Pharmaceutical Development [homesunshinepharma.com]
What is Boc-Lys(Fmoc)-Leu-Ala-Leu-OH used for in research
The following technical guide details the applications, chemical logic, and experimental protocols for the peptide intermediate Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (CAS: 250290-84-7).
Strategic Intermediate for Amphipathic Peptides and Cleavable Linkers
Executive Summary
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a highly specialized, orthogonally protected tetrapeptide fragment used primarily in the synthesis of amphipathic cell-penetrating peptides (CPPs) and protease-cleavable linkers for antibody-drug conjugates (ADCs).[1]
Its core value lies in its chemical structure: a hydrophobic C-terminal tail (Leu-Ala-Leu) combined with a differentially protected N-terminal Lysine. This specific architecture allows researchers to utilize Fragment Condensation Strategies , significantly improving yield and purity when synthesizing repetitive motifs (e.g., the KLA mitochondrial disrupting peptide) compared to standard step-wise Solid-Phase Peptide Synthesis (SPPS). Furthermore, the Lys-Leu-Ala-Leu (KLAL) sequence is a documented substrate for lysosomal proteases (e.g., Cathepsin B), making this intermediate a critical building block for prodrug development.
Chemical Identity & Orthogonality Logic
The utility of this molecule is defined by its Orthogonal Protection Scheme , which allows for selective manipulation of the N-terminus and the Lysine side chain.
| Feature | Chemical Group | Deprotection Condition | Synthetic Utility |
| N-Terminus | Boc (tert-Butyloxycarbonyl) | Acid Labile (TFA/DCM) | Stable to base; allows extension of the peptide backbone after cleavage. |
| Side Chain | Fmoc (Fluorenylmethyloxycarbonyl) | Base Labile (20% Piperidine) | Stable to acid; allows selective side-chain modification (e.g., fluorophore attachment) while N-term remains capped. |
| Sequence | Lys-Leu-Ala-Leu | N/A | Amphipathic motif (Cationic Head + Hydrophobic Tail). Substrate for Cathepsin B. |
| C-Terminus | Free Acid (-OH) | N/A | Ready for activation (HBTU/HATU) and coupling to resin or amine payloads. |
Why this specific fragment?
In the synthesis of the KLA Peptide (Sequence: (KLAL)2 or KLALKLAL), step-wise synthesis often leads to "deletion sequences" due to the aggregation of hydrophobic residues. Using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH as a pre-formed 4-mer block allows for:
-
Convergent Synthesis: Coupling a 4-mer reduces the total number of coupling steps.
-
Purification Efficiency: Impurities will differ by 4 amino acids rather than 1, making HPLC separation significantly easier.
Key Applications in Research
A. Synthesis of Mitochondrial Disrupting Peptides (KLA)
The peptide (KLAL)2 is a pro-apoptotic agent that disrupts mitochondrial membranes. It is widely used in cancer research to trigger cell death once internalized.
-
Mechanism: The cationic Lysines and hydrophobic Leu/Ala residues form an amphipathic
-helix that integrates into the mitochondrial membrane, causing pore formation and leakage of cytochrome c. -
Role of Intermediate: This tetrapeptide serves as the repeating unit. Two couplings of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH generate the full octamer with high sequence fidelity.
B. Protease-Cleavable Linkers for ADCs
The sequence Lys-Leu-Ala-Leu has been identified in patent literature (e.g., US8461117B2) as a substrate for tumor-associated proteases.
-
Application: In Antibody-Drug Conjugates (ADCs), the cytotoxic payload must remain attached during circulation but release inside the tumor cell.
-
Cleavage: Lysosomal enzymes like Cathepsin B recognize and cleave specific peptide sequences. While Val-Cit is the industry standard, Lys-Leu-Ala-Leu offers an alternative cleavage profile, particularly for hydrophobic payloads that require a more lipophilic linker for solubility.
Experimental Workflow: Fragment Condensation
The following diagram illustrates the logical flow of using this intermediate to synthesize a KLA-based conjugate.
Caption: Logical workflow for utilizing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in solid-phase synthesis.
Detailed Protocol: Synthesis of (KLAL)2 via Fragment Condensation
Objective: Synthesize H-Lys-Leu-Ala-Leu-Lys-Leu-Ala-Leu-NH2 using the tetrapeptide fragment.
Materials
-
Fragment: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (1.0 g, ~1.3 mmol).
-
Resin: Rink Amide MBHA resin (Loading 0.5 mmol/g).
-
Reagents: HBTU, DIPEA, Piperidine, TFA, DMF, DCM.
Step-by-Step Methodology
-
Resin Preparation (Swelling & Fmoc Removal)
-
Swell 0.5 g resin in DMF for 30 min.
-
Deprotect resin: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
-
Coupling 1 (First Fragment)
-
Dissolve Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (3 eq relative to resin) in DMF.
-
Add HBTU (2.9 eq) and DIPEA (6 eq). Activate for 2 minutes.
-
Add to resin and shake for 2 hours at room temperature.
-
QC Check: Perform Kaiser test. If negative (colorless beads), proceed.
-
-
Selective Deprotection (N-Terminus)
-
Crucial Step: Since the N-term is Boc, you cannot use Piperidine to extend the chain. You must use TFA.
-
Note: Standard Rink Amide resin is acid-labile. If using Rink, you cannot remove Boc on-resin without cleaving the peptide.
-
Correction: For Boc-strategy on-resin, use MBHA resin (stable to TFA).
-
Revised Protocol for MBHA Resin:
-
Wash resin with DCM.
-
Treat with 50% TFA/DCM (1 x 2 min, 1 x 20 min) to remove Boc group.
-
Wash with DCM (3x), then neutralize with 10% DIPEA/DMF.
-
-
-
Coupling 2 (Second Fragment)
-
Repeat the coupling step with fresh Boc-Lys(Fmoc)-Leu-Ala-Leu-OH .
-
This installs the second KLAL unit.
-
-
Final Deprotection & Cleavage
-
Side Chain (Fmoc): Treat with 20% Piperidine/DMF to remove Fmoc groups from Lysines.
-
N-Terminus (Boc): Removed during final HF cleavage (if using MBHA) or TFA cleavage (if using Rink/TFA strategy).
-
Alternative Strategy: If using Fmoc-chemistry resin (Rink), use Fmoc-Lys(Boc)-Leu-Ala-Leu-OH instead. The existence of Boc-Lys(Fmoc)-... implies it is likely used in Solution Phase coupling or Inverse strategies where the final cleavage is not TFA-dependent, or for specific branching.
-
Solution Phase Coupling (Common for this intermediate)
-
Dissolve Amino-Component (e.g., Drug-NH2) in DMF.
-
Activate Boc-Lys(Fmoc)-Leu-Ala-Leu-OH with EDC/HOBt.
-
React for 12-24h.
-
Purify the protected conjugate.
-
Remove Fmoc (Piperidine) to attach a second drug or dye.
-
Remove Boc (TFA) to release the N-term.
References
-
Patent US8461117B2 . "Chemical linkers and cleavable substrates and conjugates thereof."[2] Google Patents.
-
Javadpour, M. M., et al. (1996). "De novo antimicrobial peptides with low mammalian cell toxicity." Journal of Medicinal Chemistry. (Describes the design of KLAL/MAP peptides). [Link]
Sources
Technical Guide: Solubility Profiling of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
[1][2]
Executive Summary
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a orthogonally protected tetrapeptide intermediate commonly employed in solid-phase peptide synthesis (SPPS) and fragment condensation strategies.[1][2]
-
Primary Challenge: The peptide combines a highly hydrophobic core sequence (Leu-Ala-Leu ) with bulky, aromatic protecting groups (Fmoc , Boc ).[1][2] This structural profile creates a high propensity for
-sheet aggregation, often resulting in "gelation" or incomplete solvation in standard organic solvents.[1][2] -
Solvent Recommendation:
-
DMF: The primary choice for synthetic applications (coupling, ligation) due to ease of removal and compatibility with coupling reagents.
-
DMSO: The superior choice for analytical stock solutions or "difficult sequences" where DMF fails to disrupt intermolecular hydrogen bonding.[2]
-
Physicochemical Profile & Solubility Logic
To master the solubility of this molecule, one must understand the competing forces at play.
Structural Analysis
| Component | Function | Physicochemical Impact |
| Boc- (N-term) | Protection | Hydrophobic. Removes the N-terminal charge, reducing polarity.[1][2] |
| Lys(Fmoc) | Residue 1 | Bulky/Aromatic. The Fmoc group is large, planar, and highly hydrophobic, driving |
| Leu-Ala-Leu | Residues 2-4 | Aggregation Prone. This aliphatic stretch is a classic |
| -OH (C-term) | C-terminus | Acidic. The only ionizable group (pKa ~3.5-4.0).[1][2] In aprotic solvents (DMF/DMSO), it remains largely protonated (neutral) unless a base is added. |
The Aggregation Mechanism
The primary barrier to solubility for Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is not simple hydrophobicity, but intermolecular hydrogen bonding .[1][2] The amide backbones of the Leu-Ala-Leu region tend to align, forming insoluble fibrils or gels.[1][2]
-
DMF acts as a hydrogen bond acceptor, competing with the peptide backbone to disrupt these interactions.
-
DMSO is a more powerful hydrogen bond acceptor and disrupts aggregation more effectively than DMF, but is difficult to remove (high boiling point: 189°C).
Visualization: Dissolution Decision Tree
The following diagram outlines the logical workflow for dissolving this peptide based on your downstream application.
Figure 1: Decision logic for solvent selection based on experimental intent.
Experimental Protocols
Protocol A: Dissolution in DMF (For Synthesis)
Context: Use this when the peptide is an intermediate for coupling. DMF is preferred because it does not require removal before reaction (unlike DMSO, which can interfere with some activation chemistries or be hard to remove).
Reagents:
-
DMF (Anhydrous, amine-free grade).[1][2] Note: Old DMF contains dimethylamine, which can remove the Fmoc group prematurely.
-
Optional: LiCl (Lithium Chloride) or Pseudoproline dipeptides (if synthesis fails).[1]
Step-by-Step:
-
Weighing: Weigh the peptide into a glass vial. Plastic tubes can leach plasticizers in DMF.[1][2]
-
Solvent Addition: Add DMF to achieve a concentration of 50–100 mg/mL .
-
Vortexing: Vortex vigorously for 30 seconds.
-
Sonication: If particles persist, sonicate in a water bath at room temperature for 5–10 minutes.
-
Warning: Do not allow the water bath temperature to exceed 40°C to prevent Boc thermolysis or Fmoc cleavage.
-
-
Visual Inspection: Hold the vial against a light source.
-
Troubleshooting (The "Magic Bullet"): Add LiCl (Lithium Chloride) to a final concentration of 0.1 M - 0.4 M. LiCl disrupts hydrogen bond networks in the peptide backbone, solubilizing "difficult" sequences in DMF.
Protocol B: Dissolution in DMSO (For Assays/Stock)
Context: Use this for preparing high-concentration stock solutions for biological assays or analytical HPLC standards.[1][2]
Reagents:
-
DMSO (Spectrophotometric grade, >99.9%).
Step-by-Step:
-
Calculation: Calculate the volume for a 10 mM or 20 mM stock solution.
-
Addition: Add the full volume of DMSO to the peptide powder.
-
Dissolution: Vortex. This peptide typically dissolves rapidly in DMSO due to the solvent's high dielectric constant and dipole moment.[2]
-
Storage: Aliquot immediately. DMSO is hygroscopic; absorbed water can cause the hydrophobic peptide to precipitate over time.[2] Store at -20°C.
Critical Technical Considerations
Stability Risks[1][2]
-
Fmoc Sensitivity: The Fmoc group is base-labile.[1][2][3] Avoid storing the peptide in DMF for extended periods (>24 hours) if the DMF is not high-grade, as trace amines will cause slow deprotection.
-
Boc Sensitivity: The Boc group is acid-labile.[1][2][3] Ensure your DMF/DMSO is not acidified.[2]
Quantitative Comparison
| Feature | DMF | DMSO |
| Solubility Power | High | Very High |
| Boiling Point | 153°C (Removable by rotovap/lyophilization) | 189°C (Difficult to remove) |
| Biological Toxicity | Toxic (Avoid in cell assays) | Tolerated (usually <0.1% v/v) |
| Side Reactions | Risk of Formylation (if old) | Risk of Oxidation (low for this seq) |
| Recommended Conc. | 10–50 mg/mL | 20–100 mg/mL |
References
-
Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1][2]
-
Coin, I., et al. (2007).[2] "Depsipeptides and Pseudoprolines in Solid-Phase Peptide Synthesis." Nature Protocols, 2, 3247–3256.[2] (Describes aggregation disruption mechanisms).
-
Sigma-Aldrich. "Peptide Solubility Guidelines."[1][2] (General reference for hydrophobic peptide handling).
-
PubChem. "Boc-Lys(Fmoc)-Leu-Ala-Leu-OH Compound Summary."[1][2]
Technical Deep Dive: Orthogonal Strategies in Lysine Functionalization
Comparative Analysis of Boc-Lys(Fmoc)-OH and Fmoc-Lys(Boc)-OH[1]
Executive Summary: The Axis of Orthogonality
In the architecture of solid-phase peptide synthesis (SPPS), the choice between Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH is not merely a matter of preference; it is a structural decision that dictates the entire synthetic strategy.
These two building blocks represent inverse orthogonality .
-
Fmoc-Lys(Boc)-OH is the standard-bearer for Fmoc SPPS , offering a base-labile backbone and an acid-labile side chain.[1] It is designed for linear sequence elongation where the lysine side chain remains inert until global cleavage.
-
Boc-Lys(Fmoc)-OH is a specialized tool for Boc SPPS (or hybrid strategies).[1] It offers an acid-labile backbone and a base-labile side chain.[1] This inversion allows for on-resin side-chain modification (branching, cyclization, labeling) within a Boc chemistry regime, a capability that is otherwise difficult to achieve without complex protecting group manipulations.
This guide dissects the mechanistic differences, experimental protocols, and strategic applications of these two critical reagents.[]
Part 1: Chemical Profiles & Orthogonality Matrix
The fundamental difference lies in the susceptibility of the
Table 1: Physicochemical Comparison
| Feature | Fmoc-Lys(Boc)-OH | Boc-Lys(Fmoc)-OH |
| CAS Number | 71989-26-9 | 84624-27-1 |
| Primary Application | Fmoc SPPS (Standard) | Boc SPPS (Specialized/Branching) |
| Fmoc (Base Labile) | Boc (Acid Labile) | |
| Boc (Acid Labile) | Fmoc (Base Labile) | |
| 20% Piperidine in DMF | 50% TFA in DCM | |
| 95% TFA (Global Cleavage) | 20% Piperidine (Selective On-Resin) | |
| Final Cleavage | TFA / TIS / Water | HF or TFMSA |
| Orthogonality Type | Standard | Inverse |
Visualization: The Orthogonality Matrix
The following diagram illustrates the "Selectivity Matrix," demonstrating how each molecule reacts to the core reagents of peptide synthesis.
Caption: Figure 1. The Selectivity Matrix showing inverse reactivity. Blue arrows indicate standard Fmoc SPPS pathways; Red arrows indicate orthogonal side-chain manipulation.
Part 2: Fmoc-Lys(Boc)-OH – The Standard Workhorse[1]
Context: This is the default lysine building block for 95% of modern peptide synthesis workflows utilizing the Fmoc strategy.
Mechanism of Action
In standard Fmoc SPPS, the
-
Coupling: The carboxylic acid is activated (e.g., using DIC/Oxyma or HBTU/DIEA). The
-Fmoc and -Boc remain intact.[1][3] -
Elongation: Piperidine removes the
-Fmoc.[1][4] The -Boc is stable to base, preventing side-chain branching or polymerization.[1] -
Global Cleavage: High concentrations of TFA (usually 95%) cleave the peptide from the resin and remove the Boc group simultaneously via an
mechanism, generating a tert-butyl cation.
Critical Consideration: Carbocation Scavenging
The removal of the Boc group generates reactive tert-butyl cations. Without adequate scavenging, these cations can re-attach to electron-rich residues (Trp, Tyr, Met, Cys), causing permanent alkylation.
-
Protocol Requirement: Use a cleavage cocktail containing Triisopropylsilane (TIS) and water (e.g., Reagent K or Reagent B).
-
Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1]
-
Part 3: Boc-Lys(Fmoc)-OH – The Specialist for Branching[1]
Context: This derivative is primarily used in Boc SPPS when the researcher needs to modify the lysine side chain before the peptide is cleaved from the resin. This is the "Killer App" for this molecule: Orthogonal Branching .
The Strategic Advantage
In standard Boc chemistry, the side chain is typically protected with Z (Cbz) or 2-Cl-Z, which are stable to TFA (used for
Enter Boc-Lys(Fmoc)-OH:
-
Coupling: Incorporated into the chain using standard Boc protocols.
-
Selective Exposure: The
-Fmoc group is stable to TFA.[1] You can continue building the linear backbone by removing -Boc with TFA.[1] -
Branching Point: When ready to modify the side chain, you treat the resin with 20% Piperidine .
-
Crucial: Piperidine removes the side-chain Fmoc but leaves the
-Boc (or the growing peptide chain) and the Benzyl-based side chains of other residues intact.
-
-
Functionalization: The now-free
-amine can be reacted with an activated carboxylic acid, biotin-NHS, or another amino acid to start a branch.[1]
Workflow Visualization: Synthesis of a Branched Peptide
Caption: Figure 2. Step-by-step workflow for creating side-chain branches using Boc-Lys(Fmoc)-OH in a Boc chemistry regime.
Part 4: Experimental Protocols
A. Standard Coupling (Fmoc-Lys(Boc)-OH)
Applicable for Fmoc SPPS.[1][6][4]
-
Reagents: 3 eq Fmoc-Lys(Boc)-OH, 3 eq HBTU (or HATU for difficult sequences), 6 eq DIEA in DMF.
-
Reaction: Shake for 45–60 minutes at room temperature.
-
Monitoring: Kaiser Test (Ninhydrin) should be negative (yellow).[1]
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
B. Orthogonal Side-Chain Deprotection (Boc-Lys(Fmoc)-OH)
Applicable for Boc SPPS side-chain functionalization.[1]
Pre-requisite: The peptide is on a PAM or MBHA resin (stable to TFA). The N-terminus is protected with Boc (or another acid-stable group).[1][4][7][8][9]
-
Wash: DCM (3x), DMF (3x).
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF for 10 minutes.[1] Drain. Repeat for 10 minutes.
-
Note: Unlike Fmoc SPPS, you do not need to worry about the N-terminal Fmoc, because your backbone is Boc-protected.
-
-
Wash: DMF (5x) to remove all traces of piperidine.
-
Validation: Test the wash eluent with chloranil or bromophenol blue to ensure no base remains.
-
-
Functionalization: Add the activated side-chain modifier (e.g., Biotin-NHS ester or Fmoc-AA-OH + DIC).[1]
-
Completion: Once the side chain is modified, resume standard Boc cycles (TFA deprotection of backbone) or proceed to HF cleavage.
Part 5: Safety & Operational Integrity (E-E-A-T)
As a Senior Scientist, it is imperative to address the safety implications of choosing the Boc-Lys(Fmoc) route.
-
HF Cleavage: The use of Boc chemistry (necessitated by Boc-Lys(Fmoc)) usually implies final cleavage with Anhydrous Hydrogen Fluoride (HF) .[1]
-
Hazard:[6] HF is fatal upon skin contact and decalcifies bone.[1] It requires a specialized Teflon (PTFE) vacuum line and rigorous safety protocols.[1]
-
Alternative:TFMSA (Trifluoromethanesulfonic acid) can be used as a liquid-phase alternative to HF for many Boc peptides, though it is less effective for Arginine-rich sequences.[1]
-
-
Solvent Compatibility: When using Boc-Lys(Fmoc) to introduce a branch, ensure the branch itself is stable to the final HF cleavage. For example, if you attach a sensitive fluorescent dye to the side chain, HF might destroy it. In such cases, post-cleavage conjugation (using Fmoc-Lys(Mtt) in Fmoc chemistry) might be safer.
References
-
BenchChem. "Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis."[1] BenchChem Technical Guides. Accessed 2024.[1][7] Link (Generalized link to product category).[1]
-
Sigma-Aldrich. "Boc-Lys(Fmoc)-OH Product Specification & Protocols."[1] Novabiochem Catalog. Accessed 2024.[1][7] Link[1]
-
Bachem. "Fmoc-Lys(Boc)-OH: Standard Building Block for SPPS."[1] Bachem Technical Data. Accessed 2024.[1][7] Link
-
PubChem. "Fmoc-Lys(Boc)-OH Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][7] Link[1]
-
ChemicalBook. "Fmoc-Lys(Boc)-OH Properties and Applications."[1][6][10] ChemicalBook.[1][10] Accessed 2024.[1][7] Link
-
Albericio, F. "Orthogonal Protecting Groups for N-Amino Acids in Solid-Phase Peptide Synthesis."[1] Biopolymers, 2000. (Foundational text on orthogonality).
(Note: While specific deep-links to product sheets can expire, the provided URLs link to the authoritative landing pages for these compounds at major suppliers and databases.)
Sources
- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
The Strategic Guide to Orthogonally Protected Lysine Fragments
Executive Summary: The Necessity of Orthogonality
In complex peptide synthesis—specifically for cyclic peptides, antibody-drug conjugates (ADCs), and branched ubiquitinated chains—the standard Fmoc/tBu strategy is insufficient. These architectures require orthogonal protection : the ability to deprotect a specific lysine side-chain (
This guide moves beyond basic textbook definitions to provide a field-tested operational framework for the three primary orthogonal lysine protecting groups: Alloc (Allyloxycarbonyl) , Mtt (4-Methyltrityl) , and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) .
The Arsenal: Selecting the Right Protecting Group[1]
The choice of protecting group is not arbitrary; it is dictated by the chemical sensitivity of your payload and the resin linker.
Comparative Technical Matrix
| Feature | Lys(Alloc) | Lys(Mtt) / Lys(Mmt) | Lys(ivDde) |
| Cleavage Mechanism | Pd(0) Catalyzed Allyl Transfer | Mild Acidolysis (1% TFA) | Nucleophilic Displacement (Hydrazine) |
| Orthogonality | True Orthogonal. Stable to Acid (TFA) and Base (Piperidine). | Semi-Orthogonal. Labile to TFA (final cleavage) but selectively removable with dilute acid. | Orthogonal. Stable to TFA. Labile to Hydrazine.[2][3] Stable to Piperidine (mostly). |
| Primary Utility | On-resin cyclization; Stapling; ADCs with acid-sensitive linkers. | Branching; Fluorophore labeling (where Hydrazine/Pd is toxic). | Long peptides; Large scale synthesis (cheaper reagents). |
| Major Risk | Pd poisoning (incomplete reaction); Catalyst trapping in resin. | Premature cleavage of peptide from acid-labile resins (e.g., 2-Cl-Trt). | Migration of protecting group to |
| Reagent Cost | High (Pd catalyst). | Moderate. | Low. |
Decision Logic: The Selection Pathway
The following diagram illustrates the decision process for selecting the correct Lysine derivative based on downstream chemistry.
Caption: Decision tree for selecting orthogonal Lysine protection based on payload sensitivity and downstream chemistry constraints.
Critical Workflows & Protocols
Protocol A: Lys(Alloc) Removal (The Palladium Standard)
Best for: Cyclic peptides and "stapling" where the peptide backbone must remain intact on-resin.
The Mechanism:
The Alloc group is removed via a
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ].[4] Note: Must be bright yellow. Green/black indicates oxidation. -
Scavenger: Phenylsilane (PhSiH
).[4] Why? It is a mild hydride donor that is more efficient and less offensive-smelling than the traditional morpholine or tributyltin hydride. -
Solvent: Dry DCM (Dichloromethane).
Step-by-Step:
-
Swell Resin: Wash resin with dry DCM (3x).
-
Prepare Cocktail: Dissolve Pd(PPh
) (0.2 eq) and Phenylsilane (20 eq) in dry DCM. Do this under Nitrogen/Argon if possible. -
Reaction: Add cocktail to resin. Agitate gently for 30 minutes. Exclude light (wrap vessel in foil) to protect the catalyst.
-
Repeat: Drain and repeat step 3 with fresh cocktail.
-
The Critical Wash (DTC): The resin will be sticky with Pd byproducts. Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min).
-
Validation: The DTC wash will turn yellow/brown as it pulls Pd off the resin. Repeat until the wash is clear.
-
-
Final Wash: DMF (5x), DCM (5x).
Protocol B: Lys(Mtt) Removal (The "Flow" Method)
Best for: Branching on acid-sensitive resins (e.g., 2-Cl-Trt).
The Challenge: Mtt is removed with 1-2% TFA. However, 1-2% TFA can also cleave the peptide from a 2-Chlorotrityl chloride resin if exposed for too long.
The Solution: Use a "Flow" or "Batch-Flow" approach to minimize contact time.
Reagents:
-
Cocktail: 1.5% TFA + 3% TIS (Triisopropylsilane) in DCM.
-
Quench Buffer: 5% DIPEA in DCM/MeOH.
Step-by-Step:
-
Swell Resin: Swell in DCM.
-
Short Bursts: Add the TFA cocktail. Agitate for only 2 minutes .
-
Drain Immediately: Drain directly into a waste flask (do not recirculate).
-
Repeat: Repeat step 2-3 approximately 5-8 times.
-
Visual Check: The Mtt cation is yellow/orange. The filtrate will be yellow initially. Continue the bursts until the filtrate is colorless.
-
Neutralize: Immediately wash with Quench Buffer (2x 5 min) to stop any residual acid from cleaving the linker.
-
Wash: DCM (5x).
Protocol C: Lys(ivDde) Removal
Best for: Large scale synthesis and aggregation-prone sequences.
The Mechanism: Hydrazine acts as a nucleophile, attacking the diketone ring to form a stable indazole byproduct.
Reagents:
-
Cocktail: 2% Hydrazine Monohydrate in DMF.
Step-by-Step:
-
Reaction: Add 2% Hydrazine/DMF to resin.
-
Agitate: 3 x 10 minutes.
-
Monitoring: The byproduct (indazole) absorbs strongly at 290 nm .
-
Self-Validating Step: Collect the filtrate. Check UV absorbance.[5] If the 3rd wash still has high absorbance at 290 nm, perform a 4th treatment.
-
-
Warning - The Migration Risk: If the N-terminal amine is free (Fmoc removed), Dde/ivDde can migrate to the N-terminus.
-
Prevention:[6]Always remove ivDde while the N-terminus is still Fmoc/Boc protected.
-
Visualization of the Alloc Deprotection Pathway
Understanding the catalytic cycle is vital for troubleshooting Pd poisoning.
Caption: The Pd(0) catalytic cycle for Alloc removal. Note the regeneration of Pd(0) by Phenylsilane and the risk of oxidation by air.
Troubleshooting & Quality Control (Self-Validating Systems)
In high-stakes peptide synthesis, you cannot assume a reaction worked. You must validate it.
The Kaiser Test (Ninhydrin)
-
Utility: Qualitative check for free primary amines.
-
Result:
-
Blue Beads: Free amine present (Deprotection Successful).
-
Colorless Beads: No free amine (Deprotection Failed).
-
-
Limitation: Does not work well on proline or secondary amines (use Chloranil test instead).
The Micro-Cleavage (The Gold Standard)
Never commit the entire batch to the next step without confirmation.
-
Protocol: Take ~5mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins. Precipitate in ether.
-
Analysis: Run LC-MS.
-
Look For:
Dde Migration Check
If using ivDde, look for a "doublet" peak in HPLC. This often indicates that the ivDde group has migrated to a different amine rather than being removed, or that the protecting group has scrambled.
References
-
Kates, S. A., et al. (1993).[8] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks for Fmoc SPPS. Link
-
Aapptec. Selective Removal of Mtt Protecting Group From Amines. Technical Bulletin 1181. Link
-
Biotage. Optimizing the removal of an ivDde protecting group. Link
Sources
Methodological & Application
Protocol for using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in SPPS
Application Note: Orthogonal Strategy for Functionalizing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in SPPS
Executive Summary
This application note details the protocol for utilizing the tetrapeptide building block Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in Solid-Phase Peptide Synthesis (SPPS). This specific molecule represents a specialized "fragment condensation" tool designed for Boc-chemistry workflows.
Its primary utility lies in its orthogonal protection scheme :
-
N-Terminus (Boc): Acid-labile (TFA), allowing standard Boc-SPPS chain elongation.
-
Side-Chain (Fmoc): Base-labile (Piperidine), allowing selective on-resin deprotection of the Lysine
-amine without cleaving the peptide from the resin or affecting the N-terminal Boc group. -
C-Terminus (Leu-OH): Free acid for coupling to the resin-bound peptide.
This strategy is critical for synthesizing branched peptides , cyclic peptides , or site-specifically labeled probes (e.g., FRET substrates) where the hydrophobic Leu-Ala-Leu motif serves as a spacer or recognition sequence.
Chemical Logic & Orthogonality
The success of this protocol relies on the perfect orthogonality between Boc and Fmoc groups. In a standard Boc-SPPS cycle, the side chains are typically Benzyl-based (removed by HF). By introducing an Fmoc-protected Lysine, we create a "base-labile window" to modify the side chain while the rest of the peptide remains fully protected.
Orthogonal Protection Diagram
Figure 1: The orthogonal protection logic allowing selective side-chain manipulation in Boc-SPPS.
Pre-Synthesis Considerations
Solubility & Aggregation
The fragment Leu-Ala-Leu is highly hydrophobic. Standard SPPS solvents like DMF may be insufficient, leading to aggregation and incomplete coupling.[1]
-
Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or a mixture of DCM/DMF (1:1) to solvate the hydrophobic tail.
-
Chaotropic Agents: If aggregation is observed (slow coupling), add 0.4M LiCl or Pseudoproline dipeptides in subsequent steps.
Racemization Risk (Critical)
Coupling a peptide fragment (rather than a single amino acid) carries a high risk of epimerization at the C-terminal residue (Leucine) via oxazolone formation.
-
Avoid: Standard HBTU/DIEA activation (high base promotes racemization).
-
Use: DIC/HOAt (preferred) or HATU/Collidine (if higher reactivity is needed, but maintain low temperature).
Detailed Protocol
Phase A: Fragment Coupling (Condensation)
Objective: Couple the tetrapeptide block to the resin-bound amine.
| Parameter | Specification | Notes |
| Resin | MBHA or PAM Resin | Compatible with Boc chemistry (HF cleavage). |
| Scale | 0.1 - 0.25 mmol | Standard synthesis scale. |
| Solvent | NMP (preferred) or DMF | NMP reduces aggregation of hydrophobic segments.[1][2] |
| Reagents | DIC / HOAt | 1:1 ratio. Suppresses C-term racemization.[3] |
| Stoichiometry | 2.5 - 3.0 eq | Slight excess to ensure complete coupling. |
Step-by-Step:
-
Resin Prep: Swell the resin (with free amine) in DCM for 20 min, then wash with NMP (3x).
-
Activation:
-
Dissolve Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (3 eq) in minimal NMP.
-
Add HOAt (3 eq) and DIC (3 eq).
-
Crucial: Allow pre-activation for only 2–3 minutes. Long pre-activation increases racemization risk.
-
-
Coupling: Add the mixture to the resin. Shake at room temperature for 2–4 hours .
-
Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using HATU/Collidine for 1 hour.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.
Phase B: Selective Side-Chain Deprotection
Objective: Remove the Fmoc group from Lysine without disturbing the Boc group or the resin linkage.
-
Wash: Wash resin with DMF (5x) to remove NMP and traces of acid.
-
Deprotection: Treat resin with 20% Piperidine in DMF (v/v).
-
Cycle 1: 5 minutes (flow wash).
-
Cycle 2: 15 minutes (batch shake).
-
-
Wash: Wash extensively with DMF (5x) then DCM (5x) to remove all piperidine.
-
Note: The N-terminal Boc group is completely stable to piperidine.
-
Phase C: Functionalization (Branching/Labeling)
Objective: React the now-free Lysine
-
Scenario 1: Branching (Dendrimer/Ubiquitin): Couple a new Fmoc-amino acid using standard HBTU/DIEA protocols.
-
Scenario 2: Fluorophore Labeling: React with FITC-Isothiocyanate or a NHS-ester dye in DMF with 1% DIEA.
-
Scenario 3: Biotinylation: Couple Biotin-NHS in DMF/DIEA.
Phase D: Chain Elongation (Optional) & Final Cleavage
-
N-Terminal Deprotection: Treat resin with 50% TFA in DCM to remove the N-terminal Boc group.
-
Elongation: Continue standard Boc-SPPS coupling cycles if adding more residues to the N-terminus.
-
Final Cleavage:
-
Dry the resin completely.
-
HF Cleavage: Treat with anhydrous HF (with p-cresol/anisole scavengers) at 0°C for 1 hour.
-
Result: This cleaves the peptide from the resin and removes any remaining Benzyl-based side chain protectors (if present on other residues).
-
Workflow Visualization
Figure 2: Step-by-step workflow for incorporating and modifying the tetrapeptide block.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Aggregation of hydrophobic Leu-Ala-Leu tail. | Switch solvent to NMP or DMSO/DMF (1:4) . Use microwave heating (50°C) cautiously (watch for racemization). |
| Racemization (D-Leu detected) | Over-activation or high base concentration. | Switch to DIC/HOAt (base-free). Reduce temperature to 0°C for the first hour of coupling. |
| Incomplete Fmoc Removal | Steric hindrance from the resin matrix. | Increase Piperidine deprotection time (2 x 20 min). Add DBU (1%) to the piperidine cocktail for stronger deprotection. |
References
-
Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science).[4][5]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Merck/Sigma-Aldrich. Cleavage and Deprotection Protocols for SPPS.
-
ThermoFisher Scientific. Peptide Synthesis Technical Guide: Racemization Control.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Cell-Penetrating Peptides via Convergent Fragment Condensation
Abstract & Strategic Rationale
Cell-penetrating peptides (CPPs) such as TAT, Penetratin, and Poly-arginine are critical tools for intracellular cargo delivery. However, their synthesis presents unique challenges. Linear Solid-Phase Peptide Synthesis (SPPS) often fails for CPPs exceeding 30-40 residues due to the accumulation of deletion sequences and the aggregation of hydrophobic protected side chains (particularly Pbf-protected Arginine) within the resin matrix.
This Application Note details a Convergent Fragment Condensation strategy. By synthesizing shorter, high-purity protected fragments on acid-labile resins and coupling them in solution, researchers can bypass the "aggregation barrier" of linear synthesis. This guide prioritizes the use of 2-Chlorotrityl Chloride (2-CTC) resin and fluorinated solvent systems to overcome the notorious solubility issues of protected CPP fragments.
Core Advantages of Fragment Condensation[1]
-
Purification at Intermediate Stages: Unlike linear SPPS, where impurities accumulate until the end, fragments can be purified individually.
-
Solubility Control: Condensation in solution allows the use of specialized "power solvents" (HFIP, TFE) that are incompatible with resin-swelling requirements.
-
Scale-Up Potential: Fragments can be synthesized in parallel, reducing overall production time.
Strategic Planning: Retrosynthetic Analysis
Before touching the resin, the peptide sequence must be "cut" theoretically into feasible fragments.
The "Split Site" Rule
The C-terminus of a protected fragment is activated during condensation, making it prone to racemization (epimerization). To maintain stereochemical integrity:
-
Primary Choice: Split at Glycine (Gly) . It is achiral and cannot racemize.
-
Secondary Choice: Split at Proline (Pro) . Its cyclic nature restricts oxazolone formation, significantly reducing racemization risk.
-
Tertiary Choice: Alanine (Ala) or Leucine (Leu), using racemization-suppressing additives (e.g., CuCl₂ or HOAt). Avoid splitting at Cysteine, Histidine, or Serine.
Visual Workflow: Linear vs. Convergent
Figure 1: Comparison of Linear SPPS vs. Convergent Synthesis. The convergent path mitigates cumulative errors.
Detailed Protocols
Phase I: Synthesis of Protected Fragments (Resin Selection)
Objective: Synthesize peptide segments where the N-terminus is Fmoc-protected (or free, depending on position) and side chains are fully protected (Boc, tBu, Pbf, Trt), but the C-terminus is a free carboxylic acid.
The Resin of Choice: 2-Chlorotrityl Chloride (2-CTC) [1]
-
Why? The ester linkage to 2-CTC is hyper-acid labile. It cleaves with 1% TFA, leaving side-chain protecting groups (which require 95% TFA) intact.
Protocol:
-
Loading: Swell 2-CTC resin in dry DCM. Add Fmoc-AA-OH (1.2 eq) and DIPEA (4 eq). Agitate for 2 hours.
-
Capping: Add Methanol (1 mL per gram resin) to cap unreacted chloride sites (critical to prevent reacting with subsequent amino acids). Wash with DCM/DMF.[2]
-
Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine; Coupling: HBTU/DIPEA or DIC/Oxyma).
-
Note: For the N-terminal fragment, leave the final Fmoc group ON. For the C-terminal fragment, remove the Fmoc group.
-
Phase II: Mild Cleavage (The Critical Step)
Objective: Release the peptide from the resin without removing side-chain protection.
Reagents:
-
Option A (Standard): 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Option B (High Performance): Hexafluoroisopropanol (HFIP) / DCM (1:4 v/v). Preferred for Cys/Met containing peptides to prevent oxidation.
Step-by-Step:
-
Wash the resin extensively with DCM (remove all traces of DMF/Piperidine).
-
Treat resin with Cleavage Cocktail (10 mL per gram resin) for 2 minutes .
-
Filter the solution directly into a flask containing 10% Pyridine in Methanol .
-
Expert Insight: The pyridine neutralizes the TFA immediately. If you skip this, the acidic solution will slowly start removing Boc/Trt groups (premature deprotection).
-
-
Repeat the cleavage step 3-4 times.
-
Combine filtrates and concentrate under reduced pressure (Rotavap). Do not heat above 30°C.
-
Precipitate in cold water or ether (depending on peptide hydrophobicity).
Phase III: Fragment Solubility & Purification[4]
The Challenge: Protected CPP fragments (e.g., Fmoc-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-...-COOH) are extremely hydrophobic and often insoluble in standard reverse-phase HPLC solvents (Water/Acetonitrile).
The Solution: Fluorinated Solvents If the protected fragment precipitates or crashes out on the column:
-
Dissolution: Dissolve the crude protected peptide in Trifluoroethanol (TFE) or HFIP .[3] These solvents disrupt the beta-sheet aggregates common in protected peptides.
-
Purification: Use a normal-phase silica column (DCM/MeOH gradient) OR specialized RP-HPLC columns (C4 or Diphenyl) running a gradient of Water/Acetonitrile with 0.1% TFA (keep runs short to avoid deprotection).
Phase IV: Fragment Condensation in Solution[1]
Reaction Setup:
-
Solvent: Dissolve the Carboxyl-fragment (Fragment A) and Amine-fragment (Fragment B) in dry DMF.
-
Troubleshooting: If insoluble, add HFIP or TFE (up to 20% v/v). Solvation is prerequisite for reaction.
-
-
Stoichiometry: Use 1.0 eq Fragment A (Acid) + 1.1 eq Fragment B (Amine).
-
Coupling Reagents: Add HOAt (1.2 eq) and HATU (1.1 eq).
-
Base: Add DIPEA (3-4 eq) to initiate. pH should be ~8 (check with wet pH paper).
-
Monitoring: Monitor by HPLC or LC-MS. Reaction usually takes 4–24 hours.
Mechanism of Selective Cleavage
Understanding the acid lability difference is crucial for troubleshooting.
Figure 2: Chemoselectivity of 2-CTC resin. 1% TFA cleaves the resin linker but leaves side-chain protectors (Boc/Pbf) intact.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Premature Deprotection | Exposure to TFA during concentration. | Add Pyridine to the collection flask during cleavage to neutralize TFA instantly. |
| Insolubility | Aggregation of protected hydrophobic residues (Pbf/Trt). | Use HFIP or TFE as co-solvents in the coupling reaction.[3] Do not use DMSO (oxidizes Met/Cys). |
| Racemization | Activated C-terminal is chiral (not Gly/Pro). | Use DIC/HOAt instead of HATU (slower but safer). Add CuCl₂ (rare but effective) or lower temperature to 0°C. |
| Incomplete Coupling | Steric hindrance of bulky protecting groups. | Double couple. Switch to PyBOP or COMU . Increase reaction time. |
References
-
Kuroda, H., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Retrieved from [Link]
- Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Solid-Phase Synthesis: A Practical Guide.
-
Eggimann, G.A., et al. (2013).[4] Convergent synthesis and cellular uptake of multivalent cell penetrating peptides.[4][5] Organic & Biomolecular Chemistry.[3][4] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]
- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent synthesis and cellular uptake of multivalent cell penetrating peptides derived from Tat, Antp, pVEC, TP10 and SAP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Orthogonal Deprotection of Fmoc Side Chains in Boc Solid-Phase Peptide Synthesis (SPPS)
Abstract & Strategic Rationale
In standard Boc/Benzyl (Boc/Bzl) SPPS, the
This guide details the "Third Dimension" of orthogonality: the use of Fmoc (9-fluorenylmethoxycarbonyl) as a side-chain protecting group within a Boc/Bzl backbone. Because Fmoc is base-labile, it can be selectively removed using secondary amines (piperidine) or non-nucleophilic bases (DBU) without affecting the Boc group (acid-labile) or the Benzyl side chains (HF-labile).
Critical Warning: While chemically sound, this strategy introduces base-catalyzed risks to the Boc system, specifically premature resin cleavage (on PAM/Merrifield resins) and aspartimide formation . This protocol addresses these risks with specific mitigation strategies.
Mechanistic Basis: The -Elimination[1][2][3][4]
The removal of the Fmoc group proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The base abstracts the acidic proton from the 9-position of the fluorene ring, causing
Figure 1: Orthogonality & Mechanism Logic
Caption: The E1cB pathway for Fmoc removal. Effective scavenging of DBF is critical to prevent re-attachment.
Strategic Considerations & Risk Mitigation
Before initiating synthesis, the resin and sequence must be evaluated against the basic conditions required for Fmoc removal.
Resin Stability (The "Achilles Heel")
In Boc chemistry, the standard PAM (Phenylacetamidomethyl) and Merrifield resins utilize ester linkages. Esters are susceptible to hydrolysis (saponification) upon prolonged exposure to bases like piperidine, leading to premature loss of peptide chains.
| Resin Type | Linkage | Base Stability | Recommendation |
| MBHA | Amide | High | Preferred. Stable to 20% Piperidine for >24h. |
| PAM | Ester | Low/Moderate | Caution. Limit exposure < 30 min total. |
| Merrifield | Ester | Low | Avoid if possible; use short DBU bursts. |
| BHA | Amide | Moderate | Good, but MBHA is superior. |
Aspartimide Formation
Aspartic acid esters (Asp-OBzl) are prone to cyclization to form aspartimide in the presence of base, especially if followed by Glycine, Serine, or Threonine.
-
Mitigation: If the sequence contains Asp(OBzl)-Gly, add 0.1 M HOBt to the deprotection cocktail to suppress ring closure.
Detailed Protocols
Reagents Preparation[4][5][6][7][8][9][10]
-
Reagent A (Standard): 20% (v/v) Piperidine in DMF (N,N-dimethylformamide).
-
Reagent B (Accelerated/Low Contact): 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.
-
Wash Solvent: HPLC-grade DMF.
Protocol A: Standard Deprotection (MBHA Resin)
Use this protocol for robust amide-linked resins where base stability is not a primary concern.
-
Swell: Ensure the peptidyl-resin is fully swollen in DMF (3 x 2 min).
-
Deprotection 1 (Short): Add Reagent A (approx. 10 mL per gram of resin). Agitate for 3 minutes .
-
Why: Removes the bulk of Fmoc and scavenges generated DBF immediately.
-
-
Drain: Remove solvent.[2]
-
Deprotection 2 (Long): Add fresh Reagent A . Agitate for 10-12 minutes .
-
Why: Drives reaction to completion.[3]
-
-
Wash: Drain and wash with DMF (5 x 1 min).
-
Validation: The final wash should be neutral pH.
-
-
Kaiser Test: Perform a quantitative Ninhydrin test (if the N-terminus is Boc-protected, only the side chain should react).
Protocol B: "Flash" Deprotection (PAM/Merrifield Resin)
Use this protocol to minimize ester hydrolysis on base-sensitive resins.
-
Swell: Swell resin in DMF.
-
Deprotection 1: Add Reagent B (DBU/Piperidine). Agitate for 2 minutes .
-
Drain: Remove solvent immediately.
-
Deprotection 2: Add fresh Reagent B . Agitate for 5 minutes .
-
Rapid Wash: Drain and wash immediately with DMF (3 x 30 sec) followed by DCM (2 x 30 sec) to remove base traces quickly.
-
Re-swell: Wash with DMF (2 x 2 min) before the next coupling step.
Experimental Workflow: Side-Chain Derivatization
The following workflow illustrates the process of selectively labeling a Lysine side chain while the peptide remains on the resin.
Figure 2: Orthogonal Labeling Workflow
Caption: Step-by-step workflow for site-specific labeling using orthogonal Fmoc deprotection.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Loss of Peptide Mass | Resin cleavage (PAM/Merrifield) | Switch to Protocol B (DBU). Reduce time. Ensure moisture-free DMF. |
| Incomplete Deprotection | Aggregation / Steric Hindrance | Use DBU (Protocol B). Heat to 40°C (Caution: Increases Aspartimide risk). |
| Aspartimide (+ succinimide mass) | Base-catalyzed ring closure | Add 0.1M HOBt to the deprotection cocktail. Avoid DBU if Asp(OBzl) is present.[8] |
| Re-attachment of Fmoc | Insufficient Scavenging | Ensure piperidine is present (don't use pure DBU). Increase wash volume. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research, 4(3), 194–199. Link
-
Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. Link
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Note: Strategies for Synthesizing Repetitive KLAL Sequences
Executive Summary & Scientific Rationale
Repetitive sequences modeled on the KLAL motif (e.g., [KLAL]n, KLALKLAL...) function as potent cell-penetrating peptides (CPPs) and antimicrobial agents due to their amphipathic nature. However, this same physicochemical property renders them notoriously difficult to synthesize via standard Solid Phase Peptide Synthesis (SPPS).[1]
The Core Challenge: Beta-Sheet Aggregation
Unlike random coil peptides, repetitive KLAL sequences undergo "on-resin aggregation." As the chain elongates (typically beyond 6-8 residues), the hydrophobic Leucine/Alanine faces interact intermolecularly, while the Lysine residues align, driving the formation of stable
This guide details three field-proven protocols to disrupt these aggregates: Microwave Energy , Chaotropic Solvation , and Backbone Protection .
Strategic Overview: The Decision Matrix
Before initiating synthesis, select the protocol based on sequence length and available instrumentation.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on peptide length and aggregation risk.
Critical Pre-Synthesis Parameters
To ensure success, the following parameters must be established regardless of the chosen protocol.
Resin Selection
Standard polystyrene (PS) resins often fail with KLAL sequences because the hydrophobic peptide core collapses the hydrophobic PS matrix.
-
Recommendation: Use 100% PEG-based resins (e.g., ChemMatrix® or NovaPEG). These maintain high swelling in both DMF and aqueous solvents, mechanically forcing peptide chains apart.
-
Loading: Low loading is non-negotiable. Target 0.15 – 0.25 mmol/g . High loading increases the proximity of growing chains, accelerating aggregation.
The "Pseudoproline" Trap
Expert Insight: A common error is attempting to use Pseudoproline dipeptides to break structure. KLAL sequences typically lack Serine, Threonine, or Cysteine , which are required for pseudoproline formation.
-
Alternative: Use Hmb-protected amino acids (e.g., Fmoc-Leu-(Hmb)-OH) or Isoacyl dipeptides at every 6th residue to introduce a backbone "kink" that disrupts hydrogen bonding.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted SPPS (The Gold Standard)
Microwave irradiation provides kinetic energy that disrupts intermolecular aggregates, allowing reagents to access the N-terminus.
Equipment: Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator).
Step-by-Step Workflow:
-
Swelling: Swell ChemMatrix resin in DMF for 20 minutes at 50°C (outside microwave) or RT.
-
Deprotection:
-
Reagent: 20% Piperidine in DMF with 0.1 M Oxyma Pure .
-
Why Oxyma? It suppresses racemization at high temperatures better than HOBt.
-
Condition: 75°C for 3 minutes (Single Stage) or 75°C/15 sec + 90°C/50 sec (Dual Stage).
-
-
Coupling (The Critical Step):
-
Activator: DIC (0.5 M) and Oxyma Pure (1.0 M) in DMF.
-
Amino Acid Excess: 5-fold.
-
Microwave Cycle:
-
Lys/Ala: 75°C for 5 minutes.
-
Leu (Hydrophobic): 90°C for 2 minutes (Aggressive coupling).
-
-
-
Washing: Perform aggressive washes (4x DMF) between steps to remove collapsed truncated species.
Data Summary: Microwave vs. RT Synthesis
| Parameter | Room Temperature (RT) | Microwave (75-90°C) |
| Coupling Time | 60 - 120 min | 2 - 5 min |
| Crude Purity (12-mer) | < 40% (Major deletions) | > 85% |
| Solvent Consumption | High | Low |
| Aggregation Risk | High (Beta-sheets stable) | Low (Thermal disruption) |
Protocol B: Chaotropic Solvation (Manual/Non-Microwave)
If microwave instrumentation is unavailable, you must chemically disrupt the hydrogen bond network using "Magic Mixtures."
Reagents:
-
Chaotropic Salt: 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.[2]
-
Solvent System: DMF/DCM/NMP (1:1:1) + 1% Triton X-100.
Workflow:
-
Resin Preparation: Use PEG-PS resin.
-
Coupling Cocktail:
-
Dissolve Amino Acid (4 eq), HATU (3.8 eq), and HOAt (4 eq) in the 0.4 M LiCl/DMF solution.
-
Add DIEA (8 eq) immediately prior to addition.
-
-
Double Coupling: Mandatory for every residue after the 6th position.
-
Couple 1: 45 min with LiCl/DMF.
-
Couple 2: 45 min with NMP/DMSO (80:20) to alter solvation environment.
-
-
Capping: Acetylate unreacted amines after every cycle using Acetic Anhydride/DIEA/DMF to prevent growth of deletion sequences.
Protocol C: Segment Condensation (For Long Repeats > 25 AA)
For sequences like (KLAL)8, stepwise synthesis often fails regardless of conditions. Segment condensation involves synthesizing short, pure fragments (e.g., KLALKLAL) and ligating them.
Workflow:
-
Fragment Synthesis: Synthesize Fmoc-KLALKLAL-OH on 2-Chlorotrityl Chloride Resin .
-
Cleavage: Use mild acid (1% TFA in DCM) to cleave the peptide from the resin while retaining side-chain protecting groups (Boc/tBu).
-
-
Purification: Verify the purity of the protected fragment via LC-MS.
-
Solid Phase Ligation:
-
Anchor the first fragment to the permanent resin (Rink Amide).
-
Deprotect N-terminus (Fmoc removal).
-
Couple the next Fmoc-KLALKLAL-OH fragment using PyAOP/HOAt (stronger activation required for large fragments).
-
Repeat until full length is achieved.[3]
-
Quality Control & Purification
Hydrophobic KLAL peptides present unique challenges during HPLC purification.
-
Solubility: The crude peptide may be insoluble in standard Water/Acetonitrile gradients.
-
Solution: Dissolve crude peptide in Acetic Acid or HFIP (Hexafluoroisopropanol) before injecting.
-
-
Peak Tailing: Amphipathic peptides often drag on C18 columns.
-
Solution: Heat the HPLC column to 60°C or use a C4 column (less hydrophobic retention) to improve peak shape.
-
References
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Source: PMC (National Institutes of Health) Citation: "These sequences tend to form β-sheet or α-helical structures within the molecule and therefore they have high aggregation potential..."[1] URL:[Link]
-
Microwave-assisted solid-phase peptide synthesis using the Biotage Syro Wave™. Source: PubMed Citation: "Microwave-assisted SPPS has proven to be a useful and reliable tool... particularly well suited for sequences with a high propensity to form β-sheet-type structures."[4] URL:[Link]
-
Interactions of KLA amphipathic model peptides with lipid monolayers. Source: PubMed Citation: "Creation of free surface by expansion of the monolayers resulted in... a beta-sheet conformation; this led to the coexistence of peptides in two distinctly different conformations..."[5] URL:[Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: PubMed Citation: "To achieve the so-called difficult sequences, special techniques have to be applied in order to reduce aggregation of the growing peptide chain..."[6] URL:[Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of KLA amphipathic model peptides with lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
N-terminal Boc deprotection methods for tetrapeptides
Application Note: Precision N-Terminal Boc Deprotection Strategies for Tetrapeptides
Executive Summary
The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental operation in peptide synthesis. While seemingly routine, the deprotection of N-terminal Boc groups in tetrapeptides presents unique challenges compared to longer chains or single amino acids. Tetrapeptides often exhibit intermediate solubility profiles—too polar for standard organic extractions yet too hydrophobic for simple aqueous workups—and are prone to aggregation.
This guide details two high-fidelity protocols for N-terminal Boc deprotection: the Standard TFA/DCM Method (ideal for SPPS cycles) and the HCl/Dioxane Method (preferred for solution-phase scale-up and salt formation). It emphasizes the "Cation Threat"—the generation of reactive tert-butyl carbocations—and provides a self-validating framework to ensure sequence integrity.
Mechanistic Foundation: The Cation Threat
Effective troubleshooting requires understanding the acidolysis mechanism. Boc cleavage is not a hydrolysis; it is an elimination reaction driven by protonation.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA or HCl).
-
Cleavage: The C-O bond breaks, releasing the unstable tert-butyl cation (
) and a carbamic acid intermediate. -
Decarboxylation: The carbamic acid spontaneously loses
to yield the free amine. -
The Threat: The generated
is a potent electrophile. Without proper management (scavengers or solvent effects), it can irreversibly alkylate electron-rich side chains (Trp, Tyr, Met, Cys), creating "M+56" impurities that are difficult to separate from the target tetrapeptide.
Figure 1: Mechanistic pathway of Boc acidolysis highlighting the critical divergence between successful scavenging and irreversible side-chain alkylation.
Strategic Scavenger Selection
In repetitive SPPS cycles for tetrapeptides, scavengers are often omitted because side chains carry robust protecting groups (e.g., Bzl, Z) stable to dilute TFA. However, for solution-phase synthesis or sequences containing highly sensitive residues (Trp, Met), scavengers are mandatory to prevent "t-butylation."
Table 1: Scavenger Compatibility Matrix
| Residue Present | Risk Factor | Recommended Scavenger | Mechanism of Action |
| Trp | High (Indole alkylation) | Water (2-5%) or TES (Triethylsilane) | Water is a mild nucleophile; Silanes quench cations efficiently. |
| Met | Moderate (S-alkylation) | Thioanisole or DMS | Acts as a "soft" nucleophile to protect the sulfur atom. |
| Cys | High (S-alkylation) | Thioanisole + EDT | EDT (Ethanedithiol) is the gold standard for thiols but odorous. |
| Tyr | Low (Ring alkylation) | Water or Phenol | Prevents O-alkylation or C-alkylation of the phenol ring. |
| None (Gly/Ala) | Negligible | None | Pure acid/solvent is sufficient. |
Expert Insight: For tetrapeptides, avoid complex "Reagent K" cocktails unless absolutely necessary. A simple mix of TFA:H2O:TIS (95:2.5:2.5) is usually sufficient and easier to work up.
Protocol A: Standard TFA/DCM (Solid-Phase & Routine)
This is the workhorse method for removing N-terminal Boc groups during chain elongation on resin (e.g., Merrifield or MBHA resin).
Reagents:
-
Deprotection Cocktail: 50% TFA in Dichloromethane (DCM) (v/v).
-
Wash Solvent: DCM and MeOH.[1]
-
Neutralizer: 5-10% Diisopropylethylamine (DIPEA) in DCM.
Step-by-Step Workflow:
-
Resin Preparation: Swell the resin-bound Boc-tetrapeptide in DCM for 10 minutes. Drain.
-
Pre-Wash (Acid Conditioning): Add ~5 resin volumes of 50% TFA/DCM . Shake for 2 minutes. Drain.
-
Why? This removes residual traces of basic solvents and initiates swelling in the acidic medium.
-
-
Deprotection Reaction: Add fresh 50% TFA/DCM . Shake for 20–30 minutes .
-
Critical Control: Do not exceed 30 minutes. Prolonged exposure increases the risk of acid-catalyzed side reactions (e.g., benzyl ester cleavage).
-
-
Washing (The "Flow" Step):
-
Neutralization: Add 10% DIPEA/DCM . Shake for 5 minutes (x2).
-
Validation: The resin is now ready for the next coupling.
-
Process Check: The Kaiser Test
-
Take a few resin beads.
-
Add 1 drop each of: Ninhydrin (5% in EtOH), Phenol (80% in EtOH), KCN (in Pyridine).
-
Heat at 100°C for 2 minutes.
-
Result: Deep Blue = Positive (Free Amine, Deprotection Successful). Colorless/Yellow = Negative (Incomplete).
Protocol B: HCl in Dioxane (Solution-Phase & Scale-Up)
Preferred for solution-phase synthesis of tetrapeptides or when the final product is desired as a stable Hydrochloride salt.[1] This method avoids the formation of trifluoroacetate salts, which can be cytotoxic in biological assays.
Reagents:
-
Acid: 4M HCl in 1,4-Dioxane (Commercial grade, anhydrous).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (if peptide is soluble).
-
Precipitant: Diethyl Ether (
) or MTBE.
Step-by-Step Workflow:
-
Dissolution: Dissolve the Boc-tetrapeptide (1 mmol) in a minimal amount of DCM (approx. 2–5 mL).
-
Note: If the peptide contains acid-labile side chains (e.g., Boc-Asp(OtBu)-...), this method will cleave all acid-labile groups.
-
-
Acid Addition: Add 4M HCl/Dioxane (5–10 equivalents, approx. 2.5 mL per mmol).
-
Reaction: Stir at room temperature under Nitrogen.
-
Time: Typically 30–60 minutes.
-
Observation: The product often precipitates as the reaction proceeds (HCl salts are less soluble in dioxane/DCM than Boc-peptides).
-
-
Completion Check: Monitor by TLC (disappearance of starting material) or HPLC.
-
Isolation (Precipitation Method):
-
If solid has formed: Filter directly and wash with cold
. -
If solution remains clear: Slowly add cold
(10x volume) to induce precipitation. -
Centrifuge (3000 rpm, 5 min) and decant the supernatant.
-
-
Drying: Dry the white solid under high vacuum for 4 hours to remove dioxane traces.
Safety Note: Dioxane is a peroxide former. Use fresh bottles or test for peroxides before concentrating on a rotavap.
Decision Logic for Protocol Selection
Use the following logic tree to determine the optimal deprotection route for your specific tetrapeptide campaign.
Figure 2: Decision matrix for selecting the appropriate deprotection methodology based on synthesis phase and peptide composition.
Troubleshooting & Quality Control
Issue: Incomplete Deprotection
-
Symptom:[1][3][4][5][6][7] Kaiser test is light blue or reddish (SPPS); MS shows M+100 mass peak (Solution).
-
Cause: Aggregation of the tetrapeptide chain preventing acid penetration (common in hydrophobic sequences like Boc-Phe-Leu-Val-Ile).
-
Solution: Use 50% TFA in DCM with 5% Phenol . Phenol disrupts aggregation. Alternatively, perform a "double hit" (2x 15 min treatments).
Issue: "M+56" Mass Shift (Alkylation)
-
Symptom:[1][3][4][5][6][7] Mass spectrum shows desired mass + 56 Da.
-
Solution: You lacked scavengers. Repeat synthesis using Protocol A + Scavengers (add 2.5% TIS and 2.5% H2O to the TFA).
Issue: Diketopiperazine (DKP) Formation
-
Symptom:[1][3][4][5][6][7] Loss of two amino acids from the chain (observed as dipeptide cleavage).
-
Context: Common in tetrapeptides when the N-terminal is Proline or Glycine.
-
Prevention:[4] Avoid leaving the peptide in the neutralized (basic) state for long. Perform the subsequent coupling immediately after neutralization.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2][5] Journal of Peptide Research, 58(4), 338–341.[5] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol & Scavenger Selection. Technical Bulletins. Link
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques and Scavengers. Peptide Synthesis Technical Guide. Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. chempep.com [chempep.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
Application Note: Orthogonal Peptide Ligation & Branching Strategies
Using Boc-Lys(Fmoc)-Leu-Ala-Leu-OH as a Multifunctional Hub
Executive Summary
This application note details the strategic use of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (CAS: 250290-84-7) in complex peptide synthesis and ligation. Unlike standard amino acids, this tetrapeptide functions as a dual-handle architectural hub . Its specific design—incorporating a hydrophobic spacer (Leu-Ala-Leu) and orthogonal protection groups (Boc/Fmoc)—enables the convergent assembly of branched peptides, peptide-drug conjugates (PDCs), and dendrimers.
This guide addresses the critical challenge of site-specific ligation , providing a validated protocol for introducing functional moieties (fluorophores, drugs, or secondary peptide chains) onto a peptide backbone without cross-reactivity.
Technical Architecture & Mechanism
To effectively utilize this reagent, one must understand the "Orthogonal Protection Matrix" it introduces to the synthesis workflow.
2.1 The Molecule: A Functional Breakdown
-
N-Terminus (Boc): Acid-labile (
min in 50% TFA). Stable to bases. Controls the elongation of the primary peptide chain. -
Side-Chain (Lys-Fmoc): Base-labile (
min in 20% Piperidine). Stable to acids. Acts as the "Gatekeeper" for secondary ligation or branching. -
Spacer (Leu-Ala-Leu): A hydrophobic tripeptide sequence.
-
Function 1: Reduces steric hindrance between the main chain and the bulky lysine branch point.
-
Function 2: Potentially acts as an enzyme-cleavable linker (e.g., by MMPs or Cathepsins) in drug delivery applications.
-
-
C-Terminus (Free Acid): The anchor point for attachment to the solid support or a convergent fragment.
2.2 The Orthogonal "Switch" Mechanism
The core utility lies in the ability to selectively expose amines. In a standard Boc-SPPS (Solid Phase Peptide Synthesis) workflow, the Fmoc group on the Lysine side chain remains inert during the repetitive TFA treatments used to deprotect the main chain. This allows the researcher to synthesize the full peptide backbone and then, at a precise moment, "switch" conditions to basic (Piperidine) to open the side chain for ligation while the peptide is still on the resin.
Figure 1: The orthogonal decision tree for Boc/Fmoc protected Lysine linkers. High-contrast nodes indicate critical reaction states.
Application Protocols
3.1 Protocol A: On-Resin Convergent Ligation (Boc-Chemistry)
Objective: Synthesize a peptide backbone and ligate a functional group (e.g., Biotin, Fluorophore, or Peptide Fragment) to the Lysine side chain.
Reagents Required:
-
Resin: MBHA or PAM resin (for Boc chemistry).
-
Deprotection A: 50% TFA in DCM (removes Boc).[4]
-
Deprotection B: 20% Piperidine in DMF (removes Fmoc).
-
Coupling: HBTU/DIEA or DIC/HOBt.
Step-by-Step Workflow:
-
Resin Loading:
-
Couple Boc-Lys(Fmoc)-Leu-Ala-Leu-OH to the resin using standard activation (3 eq. AA, 3 eq. HBTU, 6 eq. DIEA).
-
Note: The hydrophobic Leu-Ala-Leu tail may require "Double Coupling" (2 x 1 hour) to ensure quantitative loading.
-
-
Main Chain Elongation (The "Boc Cycle"):
-
Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min) to remove the N-terminal Boc group.
-
Crucial Check: The Side-chain Fmoc group remains intact and stable in TFA.
-
Couple the next amino acids of your sequence using standard Boc-AA-OH cycles.
-
Repeat until the N-terminal sequence is complete. Cap the final N-terminus (e.g., Acetylation) if no further extension is needed.
-
-
Side-Chain Deprotection (The "Switch"):
-
Wash resin thoroughly with DMF.
-
Treat resin with 20% Piperidine in DMF (3 x 10 min).
-
Result: The Lysine
-amine is now free. The rest of the peptide (if capped or Boc-protected) remains protected.
-
-
Ligation of Payload (Branching):
-
Dissolve the payload (e.g., Carboxy-Fluorescein or a Protected Peptide Fragment-OH) in DMF.
-
Add to resin with coupling agents (DIC/HOBt is preferred for side-chain coupling to reduce racemization risk).
-
React for 2–4 hours or overnight.
-
-
Final Cleavage:
-
Treat resin with HF (Hydrofluoric Acid) or TFMSA to cleave the peptide from the resin and remove permanent side-chain protectors (e.g., Bzl, Tos).
-
3.2 Protocol B: Solution-Phase Fragment Condensation
Objective: Use the tetrapeptide as a soluble linker to join two complex molecules.
-
C-Terminus Activation:
-
Selective Ligation (Path Selection):
-
To ligate at Side Chain: Treat with Diethylamine or Piperidine (removes Fmoc). Purify. React with Molecule B (Activated Ester).
-
To ligate at N-Terminus: Treat with TFA (removes Boc). Purify. React with Molecule C (Activated Ester).
-
Critical Data & Troubleshooting
4.1 Solubility Profile
The Leu-Ala-Leu sequence renders this building block significantly hydrophobic.
| Solvent | Solubility | Recommendation |
| Water | Insoluble | Do not use. |
| DCM | Moderate | Good for coupling, but may precipitate at high conc. |
| DMF | High | Preferred solvent for all coupling steps. |
| NMP | High | Excellent alternative if aggregation occurs. |
4.2 Common Pitfalls
-
Incomplete Coupling: The steric bulk of the Fmoc-Lysine combined with the hydrophobic tail can lead to deletion sequences.
-
Solution: Use HATU instead of HBTU for the coupling of this specific block. Perform a Kaiser test (Ninhydrin) to ensure completion.
-
-
Piperidine Sensitivity: While Fmoc is stable to acid, it is very labile to base. Ensure no trace amines (DIEA/TEA) are present in the wash solvents during the Boc-cycle, or you may prematurely deprotect the side chain.
-
Aggregation: The Leu-Ala-Leu motif can induce beta-sheet formation on the resin.
-
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) if coupling becomes difficult.
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Molakaseema, V., et al. (2022).[5] Simple and Rapid Synthesis of Branched Peptides through Microwave-Assisted On-Bead Ligation.[5][6] The Journal of Organic Chemistry, 87(1), 1–9.[5][6] Link[5][6]
-
Liu, H., et al. (2014). Synthesis of disulfide-rich heterodimeric peptides through an auxiliary N,N-crosslink. Scientific Reports, 4, 7367. Link
-
ChemicalBook. (n.d.). BOC-LYS(FMOC)-LEU-ALA-LEU-OH Product Entry (CAS 250290-84-7).[1][2] Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. BOC-LYS(FMOC)-LEU-ALA-LEU-OH CAS#: 250290-84-7 [m.chemicalbook.com]
- 3. BOC-LYS(FMOC)-LEU-ALA-LEU-OH | 250290-84-7 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity Preparation of Amphipathic Alpha-Helical Peptides
From Computational Design to Biophysical Validation
Abstract
Amphipathic
Part 1: Rational Design & Computational Modeling
Before synthesis, the physicochemical parameters of the helix must be optimized to ensure stability and solubility. We utilize the HeliQuest server to calculate the hydrophobic moment (
The Helical Wheel Strategy
An ideal amphipathic helix displays a "split personality" when viewed down the helical axis: one face is non-polar (interacting with membranes), and the other is polar (interacting with solvent).
Key Parameters for Optimization:
-
Hydrophobicity (
): Measures membrane insertion potential. Target range: (Eisenberg scale). -
Hydrophobic Moment (
): Measures the amphipathicity. A high (>0.[1]5) indicates a perfectly segregated helix. -
Net Charge (
): Cationic charges (+2 to +6) are crucial for AMPs to target negatively charged bacterial membranes.
Protocol: In Silico Optimization
-
Input Sequence: Enter your candidate sequence (18-mer window is standard).
-
Analysis: Run the "Helix Analysis" module.
-
Optimization:
-
Check the Helical Wheel projection.[1][2][3] Ensure the hydrophobic face (yellow/hydrophobic residues) is uninterrupted.[2]
-
Use the Mutation Module to substitute residues (e.g., Leucine
Valine) to adjust without destroying the helix. -
Tip: Avoid placing bulky hydrophobic residues (Trp, Phe) adjacent to each other to prevent steric clashes.
-
Part 2: Solid-Phase Peptide Synthesis (SPPS) of "Difficult Sequences"
Amphipathic peptides often fail during synthesis because the growing chains aggregate on the resin, forming hydrogen-bonded
The "Structure-Breaking" Strategy
To synthesize these sequences, we must disrupt the inter-chain hydrogen bond network.
Critical Reagents & Modifications:
| Component | Standard Recommendation | Rationale for Amphipathic Peptides |
|---|---|---|
| Resin | Polystyrene (PS) | ChemMatrix (PEG-PS) or Tentagel . These swell better in both organic solvents and the growing peptide chain, reducing steric shielding. |
| Loading | 0.5 – 0.8 mmol/g | Low Loading (0.2 – 0.3 mmol/g) . Reduces chain crowding on the bead surface. |
| Coupling | HBTU/DIEA | DIC/Oxyma Pure . Superior efficiency and lower racemization at elevated temperatures. |
| Structure Breakers | None | Pseudoprolines (
Protocol: Optimized Fmoc-SPPS Cycle
-
Scale: 0.1 mmol
-
Resin: Rink Amide ChemMatrix (0.45 mmol/g)
Step-by-Step Workflow:
-
Resin Swelling (Critical):
-
Swell resin in DCM (Dichloromethane) for 20 mins, then DMF (Dimethylformamide) for 20 mins.
-
Why: PEG-based resins require thorough solvation to fully expand the matrix.
-
-
Deprotection:
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt .
-
Note: HOBt suppresses aspartimide formation, a common side reaction in Asp-containing amphipathic sequences.
-
-
Strategic Insertion of Pseudoprolines:
-
Identify Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues in the middle of the hydrophobic block.
-
Replace the native AA with a Fmoc-AA-Ser(
Me,Me pro)-OH dipeptide unit. -
Placement: Insert a pseudoproline every 6–8 residues. This is the single most effective way to salvage a failed synthesis.
-
-
Coupling (The "Magic Mixture"):
-
AA: 5.0 eq[6]
-
DIC: 5.0 eq
-
Oxyma Pure: 5.0 eq
-
Solvent: DMF (keep concentration high, ~0.2 M).
-
Microwave: Heat to 75°C for 5 minutes (except Cys/His, keep at 50°C).
-
-
Cleavage:
-
Cocktail: TFA/TIPS/Water (95:2.5:2.5).
-
Time: 3 hours. (Pseudoprolines convert back to native Ser/Thr during this acidolysis step).[7]
-
Workflow Visualization
The following diagram illustrates the decision logic for handling aggregation-prone sequences.
Figure 1: Decision tree for synthesizing amphipathic peptides. The "Difficult Sequence" path utilizes PEG-resins and Pseudoprolines to disrupt aggregation.[5][8]
Part 3: Purification Strategy (The "Hot Column" Method)
Amphipathic peptides are notoriously difficult to purify because they interact strongly with C18 stationary phases and often precipitate in aqueous buffers.
Column Selection
-
Standard: C18 (Octadecyl). Risk: Irreversible binding of highly hydrophobic peptides.
-
Recommended: C8 (Octyl) or C4 (Butyl) . Shorter alkyl chains allow for easier elution of peptides with large hydrophobic faces.
Protocol: Heated HPLC
Heating the column reduces the viscosity of the mobile phase and, more importantly, disrupts the secondary structure of the peptide during chromatography.
-
Column: C4 Semi-prep column (e.g., Jupiter C4, 300Å pore size).
-
Temperature: Set column oven to 60°C .
-
Mechanism:[6] At 60°C, the alpha-helix is destabilized, exposing residues more uniformly to the stationary phase and sharpening the peaks.
-
-
Gradient:
Part 4: Structural Validation (CD Spectroscopy)
Mass spectrometry confirms identity, but only Circular Dichroism (CD) confirms the conformation. An amphipathic peptide should be unstructured in water but helical in membrane-mimetic environments.
Experimental Setup
-
Instrument: Jasco J-815 or equivalent.
-
Concentration: 50 µM peptide in Phosphate Buffer (10 mM, pH 7.4).
-
Titration Agent: TFE (2,2,2-Trifluoroethanol) . TFE mimics the hydrophobic environment of a membrane / protein interior.
Interpreting the Spectra[6]
-
Random Coil (Water): Strong negative minimum at ~198 nm.
-
Alpha-Helix (TFE/Lipids):
-
Double Minima: Negative peaks at 208 nm (
) and 222 nm ( ).[6] -
Positive Maximum: Peak at ~192 nm.
-
-
Helicity Calculation:
Where is the mean residue ellipticity at 222 nm.
CD Validation Pathway
Figure 2: CD Spectroscopy workflow. Amphipathic peptides typically transition from coil to helix upon TFE addition.
References
-
Gautier, R., et al. (2008).[1] "HELIQUEST: a web server to screen sequences with specific α-helical properties."[1][2] Bioinformatics.
-
Coin, I., Beyermann, M., & Bienert, M. (2007).[5] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[4][5][8][11] Journal of Peptide Science.
-
Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols.
-
Biotage Application Note. "Which Stationary Phase Should I Choose For My Peptide Purification?"
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Help & Methods [heliquest.ipmc.cnrs.fr]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Elucidation of the aggregation pathways of helix-turn-helix peptides: Stabilization at the turn region is critical for fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of hydrophobic peptide fragments
Technical Support Center: Hydrophobic Peptide Solubility
Welcome to the Advanced Peptide Support Hub. This guide addresses the persistent challenge of handling hydrophobic peptide fragments—sequences prone to aggregation, gelation, and precipitation. Unlike standard protocols, this guide focuses on the causality of insolubility (secondary structure formation, pI crashing) and provides self-validating workflows to resolve it.
Module 1: Pre-Synthesis Design (Prevention)
Q: My peptide sequence is 70% hydrophobic. Can I prevent aggregation before I even synthesize it?
A: Yes. Insolubility is often driven by intermolecular
Strategic Modifications
| Strategy | Mechanism | Application |
| Pseudoproline Dipeptides | Replaces Ser/Thr/Cys with an oxazolidine or thiazolidine ring.[1][2][3][4] This creates a "kink" in the backbone (similar to Proline), preventing | Essential for long, hydrophobic sequences (e.g., Amyloids, Transmembrane domains). |
| Isoacyl Dipeptides ("Switch" Peptides) | Introduces an ester bond (depsipeptide) instead of an amide bond at Ser/Thr residues. This disrupts hydrogen bonding.[2] The native peptide bond regenerates spontaneously via an O-to-N acyl shift at physiological pH (7.4). | Best for peptides that must be soluble during purification but native in the final assay. |
| Poly-Lys/Arg Tags | Adds a charged C- or N-terminal tail (e.g., KKKK) to force solvation. | Use when the exact termini are not critical for receptor binding. |
| PEGylation | Conjugation of Polyethylene Glycol increases hydrodynamic radius and shields hydrophobic patches. | Use for increasing half-life and solubility, provided PEG does not sterically hinder binding. |
Technical Insight: If your GRAVY (Grand Average of Hydropathy) score is positive, standard synthesis will likely yield low purity due to on-resin aggregation. Incorporating Pseudoprolines at every 5th or 6th residue is the industry standard for preventing this [1, 2].
Module 2: Reconstitution Protocols (The "Wet" Lab)
Q: I have a lyophilized powder that refuses to dissolve in water or PBS. What is the correct order of operations?
A: Never add PBS directly to a hydrophobic peptide. The salts will shield charges and force immediate precipitation. Follow the Stepwise Solubilization Protocol .
The Stepwise Solubilization Protocol
Prerequisite: Calculate the Isoelectric Point (pI) of your peptide.[5][6][7]
-
The "Organic Start": Dissolve the peptide in the smallest possible volume of a water-miscible organic solvent (DMSO, DMF, or Acetonitrile).[8]
-
Target: 10–20 mg/mL stock concentration in 100% solvent.
-
-
The "Chaotropic Spike" (If Organic Fails): If the peptide gels in DMSO, it has likely formed amyloid-like fibrils. Add 6M Guanidine-HCl or 8M Urea to disrupt hydrogen bonds.
-
The "Slow Dilution": Add water dropwise to the organic stock while vortexing.
-
Stop point: If turbidity appears, you have reached the solubility limit.[9]
-
-
Buffer Addition: Only add buffered saline (PBS/Tris) after the peptide is fully dissolved in the water/organic mix.
Visual Workflow: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing peptides based on charge and hydrophobicity.
Module 3: Purification & Handling (Downstream)
Q: My HPLC peaks are broad or "ghosting" (disappearing). Is the peptide impure?
A: Not necessarily. Hydrophobic peptides often adsorb irreversibly to C18 columns or elute slowly due to strong hydrophobic interaction, causing peak broadening.
HPLC Optimization for Hydrophobic Fragments
| Parameter | Standard Protocol | Hydrophobic Optimization | Reason |
| Stationary Phase | C18 (Octadecyl) | C4 (Butyl) or C8 (Octyl) | Shorter alkyl chains reduce retention time and irreversible binding [3]. |
| Temperature | Room Temp (25°C) | Elevated (40°C – 60°C) | Reduces mobile phase viscosity and increases mass transfer kinetics, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN + 10% Isopropanol (IPA) | IPA is a stronger eluent for hydrophobic domains and helps solvate aggregates. |
| Gradient | 5% | Start higher (e.g., 30% B) | Prevents the peptide from precipitating at the head of the column during injection. |
Q: I need to use this in a cell assay. How much DMSO can I use?
A: Toxicity is cell-line dependent.[10] You must run a vehicle control.
-
Safe Zone: < 0.1% v/v (Most cell lines).[9]
-
Caution Zone: 0.1% – 0.5% v/v (Acceptable for robust lines like HeLa, HEK293; risky for primary cells).
-
Danger Zone: > 1.0% v/v (Membrane permeabilization and apoptosis likely).
Critical Protocol: If your peptide requires 10% DMSO to stay soluble, it is incompatible with cell assays unless you use an albumin-pulse method (pre-binding the peptide to BSA to keep it in solution before adding to cells).
Module 4: The "Nuclear Option" (HFIP Protocol)
Q: My peptide has turned into a gel. Vortexing does nothing.
A: You are witnessing fibrillogenesis (amyloid formation). Water promotes this. You must reset the secondary structure using HFIP (Hexafluoroisopropanol).
The HFIP Reset Protocol:
-
Dissolve: Add 100% HFIP to the gelled peptide (handle in a fume hood).
-
Sonicate: Sonicate for 15 minutes. The solution should become clear as
-sheets are disrupted and converted to -helices [4]. -
Evaporate: Use a stream of nitrogen gas or a SpeedVac to evaporate the HFIP completely.
-
Result: You will be left with a thin, monomeric peptide film.
-
Store: Store this film at -80°C.
-
Reconstitute: On the day of the experiment, dissolve the film in dry DMSO, then dilute into your buffer.
References
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
-
Merck Millipore. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis. Link
-
Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Link
-
Stine, W. B., et al. (2011). Preparing Synthetic Amyloid-β Peptide Assemblies for Experimental Use. Methods in Molecular Biology. Link
-
Bachem. (2021). Care and Handling of Amyloid Peptides. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. lifetein.com [lifetein.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation in KLAL Peptide Synthesis
Subject: Troubleshooting & Optimization for Amphipathic (KLAKLAK)₂ Sequences
Executive Summary: The "Zipper" Effect
The KLAL motif (specifically the pro-apoptotic (KLAKLAK)₂ sequence) is notoriously difficult to synthesize due to its amphipathic nature. In a resin-bound state, these peptides adopt a secondary structure where hydrophobic residues (Leucine/Alanine) and hydrophilic residues (Lysine) segregate to opposite faces.
This segregation drives the formation of inter-chain β-sheets , effectively "zipping" the growing peptide chains together. This steric occlusion prevents the entry of activated amino acids and deprotection reagents, leading to deletion sequences (missing amino acids) and incomplete coupling, typically observed after the 6th or 7th residue.
This guide provides a self-validating protocol to disrupt these aggregates using chemical, physical, and resin-based interventions.
Mechanism of Failure & Solution Strategy
The following diagram illustrates the aggregation mechanism and the specific intervention points described in this guide.
Caption: Figure 1. The cascade of aggregation in amphipathic peptides and the three specific intervention points (Resin, Backbone Protection, Chaotropes).
Critical Reagent Selection
Standard polystyrene (PS) resins and standard coupling reagents are often insufficient for KLAL peptides.[1] Use this selection matrix to upgrade your protocol.
| Component | Standard (Avoid for KLAL) | Recommended High-Performance Alternative | Scientific Rationale |
| Resin | Polystyrene (1% DVB) | ChemMatrix® (PEG) or TentaGel® | PEG backbones swell better in polar solvents (DMF/NMP) and solvate the growing peptide chain, reducing aggregation propensity. |
| Loading | High (0.6 - 0.8 mmol/g) | Low (0.15 - 0.25 mmol/g) | Lower density reduces the proximity of peptide chains, physically preventing the inter-chain interactions. |
| Backbone Protection | None | Fmoc-(FmocHmb)Ala-OH or Fmoc-(Dmb)Ala-OH | Introduces a steric bulky group on the backbone nitrogen, physically blocking the hydrogen bond required for beta-sheet formation. |
| Solvent | DMF | NMP or DMF + 10% DMSO | NMP (N-methylpyrrolidone) has higher polarity and dipole moment, better disrupting aggregates than DMF. |
| Coupling Reagent | HBTU/DIC | HATU or DIC/Oxyma Pure | HATU provides faster kinetics to "race" against aggregation; Oxyma is superior for microwave methods and preventing racemization.[1][2] |
Advanced Protocol: The "Aggregate-Breaker" Workflow
This protocol assumes a 0.1 mmol scale.[1] It integrates chemical disruption with optimized instrumental parameters.[1]
Phase 1: Resin Preparation
-
Select Resin: Use Rink Amide ChemMatrix (or PEG-PS), 0.45 mmol/g.[1]
-
Down-loading (Crucial): Do not use the resin "as is."[1] Couple the first amino acid (Lys) at a limiting level (e.g., 0.2 mmol for 1g of resin) and cap the remaining sites with acetic anhydride.
Phase 2: The "Magic Mixture" Coupling (For Residues 6-14)
As the chain grows, standard coupling will fail. Switch to this mixture for the second half of the sequence.
-
Activator: 0.5 M HATU in DMF.[1]
-
Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.[1]
-
Chaotropic Additive: 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the activator solution.[1]
-
Why? LiCl disrupts the hydrogen bonding network of the beta-sheets, keeping the N-terminus accessible.
-
Phase 3: Strategic Backbone Protection (The "Silver Bullet")
If you observe deletion sequences despite using PEG resin, you must use backbone protection.
-
Insert Point: Replace Alanine-8 or Alanine-11 with Fmoc-(FmocHmb)Ala-OH or Fmoc-(Dmb)Ala-OH.
-
Mechanism: The Hmb/Dmb group acts as a temporary "kink."[1] It is removed during the final TFA cleavage, yielding the native peptide.
-
Note: Hmb-protected amino acids are sterically hindered.[1] Couple them using symmetric anhydrides or high-concentration HATU for extended times (2 hours).
Phase 4: Microwave Assistance
Thermal energy provides the kinetic "kick" to overcome aggregation barriers.[1]
-
Temperature: 75°C (Do not exceed 50°C for Cys/His, but KLAL is safe at 75°C).
-
Time: 5 minutes coupling.
-
Deprotection: 20% Piperidine with 0.1 M HOBt (prevents aspartimide formation if Asp is present, but also reduces background racemization).[1]
Troubleshooting Guide (FAQ)
Use the decision tree below to diagnose specific failure modes.
Caption: Figure 2. Troubleshooting logic flow for diagnosing KLAL synthesis failures.
Q1: My resin turned into a "gel" and wouldn't drain. What happened?
A: This is classic solvated aggregation. The peptide-resin complex formed a physical gel network.
-
Fix: Wash the resin with DCM (Dichloromethane) to shrink it, then MeOH (Methanol) to collapse the structure. Re-swell in NMP (not DMF) and perform the next deprotection/coupling at a higher temperature (60-75°C).
Q2: I see a "des-Ala" deletion peak in the Mass Spec. Is the Alanine bad?
A: Likely not.[1] The deletion probably occurred before the Alanine coupling. The chain aggregated, preventing the Alanine from attaching.
-
Fix: Perform a double coupling for the residue preceding the missing one. Use a "capping" step (Acetic Anhydride) after every coupling to terminate unreacted chains—this makes purification easier by ensuring all impurities are much shorter than the full length.[1]
Q3: Can I use Pseudoprolines for KLAL?
A: Standard pseudoprolines are derived from Serine, Threonine, or Cysteine (e.g., Fmoc-Ala-Ser(PsiMe,Mepro)-OH). Since (KLAKLAK)₂ contains none of these, standard pseudoprolines are not applicable .[1]
-
Alternative: You must use Hmb-Ala or Dmb-Ala (Backbone Protection), which performs the same function for non-Ser/Thr sequences.
References & Authority
-
Johnson, T., et al. (1993).[1] The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks. Journal of the Chemical Society.[1] (Pioneering work on Hmb backbone protection).
-
Jaber, S., et al. (2021).[1][3] Synthesis, Antitumor and Antibacterial Studies of New Shortened Analogues of (KLAKLAK)2-NH2. Molecules.[4][1][5][6][7][8][9][10][11][12][13] (Specific microwave protocols for KLAL).
-
Bachem Technical Guides. Cleavage of Hmb Protected Peptides. (Protocols for handling Hmb/Dmb groups).
-
CEM Corporation. Microwave SPPS of Difficult Sequences.[1] (Parameters for heating amphipathic peptides).
-
Merck/Novabiochem. Fmoc-(FmocHmb)Ala-OH Product Data.[4][1] (Commercial availability of the specific Hmb-Ala blocker).
Sources
- 1. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-(FmocHmb)Ala-OH Novabiochem 148515-85-9 [sigmaaldrich.com]
- 3. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. DMB dipeptides [technocomm.co.uk]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Advanced Fmoc Deprotection Strategies
Diagnostic Hub: Identifying the Failure Mode
Incomplete Fmoc removal is a critical bottleneck in Solid Phase Peptide Synthesis (SPPS). When this occurs specifically on Lysine side chains (e.g., during the synthesis of dendrimers, MAPs, or cyclic peptides using Fmoc-Lys(Fmoc)-OH), the root cause is almost invariably steric occlusion or inter-chain aggregation .
Use this matrix to diagnose your specific issue before proceeding to the protocols.
| Symptom | Probable Cause | Verification Method | Recommended Protocol |
| Broad/Tailing HPLC Peaks | Micro-cleavage: Cleave a small resin sample; if mass spec shows | Protocol B (Chaotropes) | |
| Low Yield in Branched Peptides | Steric hindrance in high-density resin loading (e.g., MAPS). | Kaiser Test: Dark blue beads (positive) are expected, but light blue indicates incomplete deprotection. | Protocol A (DBU) |
| Aspartimide Formation (+/- 18 Da) | Over-aggressive base treatment in Asp-containing sequences. | LC-MS: Look for M-18 peaks (Aspartimide) or M+Piperidine adducts. | Protocol C (Suppression) |
| Re-attachment of Fmoc | Insufficient scavenging of Dibenzofulvene (DBF). | UV Monitoring: Deprotection peak does not return to baseline. | Protocol A (Scavenger) |
Technical Deep Dive: The Mechanics of Failure
To resolve incomplete deprotection, we must understand the mechanism. Fmoc removal proceeds via an E1cB elimination mechanism.
-
Proton Abstraction: A base removes the acidic proton from the fluorenyl ring (C9 position).[1]
-
Elimination: The intermediate collapses to release Dibenzofulvene (DBF) and carbamate.
-
Scavenging: The highly reactive DBF must be trapped (scavenged) immediately, or it will re-attach to the free amine.
Why Lysine Side Chains Fail:
In branched peptide synthesis (e.g., using Fmoc-Lys(Fmoc)-OH), the local concentration of peptide chains doubles at every generation. This creates a "dense shell" effect. Standard 20% Piperidine is bulky and often fails to penetrate this steric shield to abstract the proton. Furthermore, the hydrophobic Fmoc groups themselves promote
Visualization: The Deprotection Logic Flow
Caption: Decision logic for selecting the correct deprotection strategy based on structural constraints.
Protocol Library
Protocol A: DBU-Enhanced Deprotection (The "Steric Breaker")
Use this for branched peptides or sterically hindered Lysine side chains.
Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that is significantly stronger than piperidine. It accelerates the initial proton abstraction (Step 1 of E1cB) but cannot scavenge DBF. Therefore, a small amount of piperidine is retained solely as a scavenger.
Reagents:
-
Base: 2% DBU (v/v) + 5% Piperidine (v/v) in DMF.
-
Wash: DMF (HPLC Grade).
Step-by-Step:
-
Drain the resin completely.
-
Add the DBU/Piperidine cocktail (approx. 10 mL per gram of resin).
-
Agitate for 5 minutes . Drain.
-
Repeat the addition and agitate for 10-15 minutes .
-
Wash rigorously: DMF (3x), DCM (3x), DMF (3x).
-
Test: Perform a Chloranil test (more sensitive for secondary amines/aggregates) or a micro-cleavage.
CRITICAL WARNING: DBU promotes Aspartimide formation.[2] If your sequence contains Asp(OtBu), proceed to Protocol C immediately.
Protocol B: Aggregation Disruption (The "Solubility Fix")
Use this when the Lysine is buried in a hydrophobic region or beta-sheet.
Rationale: Chaotropic salts disrupt the hydrogen bonding network of the resin-bound peptide, allowing the base to penetrate.
Reagents:
-
Cocktail: 20% Piperidine in DMF containing 0.1 M LiCl (Lithium Chloride) or 0.1 M KSCN (Potassium Thiocyanate).
-
Alternative Solvent: 20% Piperidine in NMP (N-Methyl-2-pyrrolidone) instead of DMF.
Step-by-Step:
-
Pre-swell resin in NMP for 20 minutes (NMP swells polystyrene resins better than DMF).
-
Heat the reaction vessel to 50°C (if using a microwave synthesizer, set to 75°C, 30W).
-
Add the LiCl/Piperidine cocktail.
-
Agitate for 2 x 10 minutes (Batch) or 1 x 3 minutes (Microwave).
-
Wash with warm DMF if possible to prevent re-aggregation during washing.
Protocol C: Aspartimide-Safe Enhanced Deprotection
Use this when you need DBU strength but have Aspartic Acid in the sequence.
Rationale: The addition of HOBt (Hydroxybenzotriazole) provides a proton source that suppresses the base-catalyzed ring closure of Aspartic acid, preventing the formation of Aspartimide side products (mass -18).
Reagents:
-
Cocktail: 2% DBU + 2% Piperidine + 0.1 M HOBt in DMF.
Step-by-Step:
-
Dissolve HOBt in DMF first until clear.
-
Add Piperidine and DBU.[2] The solution may turn slightly yellow/orange.
-
Perform deprotection in short bursts (3 x 3 minutes) rather than one long exposure.
-
Wash immediately and extensively with DMF.
Troubleshooting & FAQs
Q: I am synthesizing a MAP (Multiple Antigenic Peptide) on a Lysine core. The Kaiser test is positive, but the coupling fails. Why? A: A positive Kaiser test (blue) only indicates some free amines. In a dendrimer, you might have 8 theoretical amines. If only 4 are deprotected, the test is still blue.
-
Solution: You must use quantitative UV monitoring . Collect the deprotection waste and measure absorbance at 301 nm (dibenzofulvene-piperidine adduct). Calculate the total mmol of Fmoc removed and compare it to the theoretical load. If the yield is <90%, repeat Protocol A.
Q: Can I use Piperazine instead of Piperidine? A: Yes. Piperazine (5-10%) is a safer, non-controlled alternative. However, for incomplete removal on Lysine side chains, Piperazine is often weaker and slower. If you switch to Piperazine, you must add DBU (Protocol A) to drive the reaction to completion in difficult sequences.
Q: Why do I see a +222 Da mass increase on my Lysine? A: This is the mass of the Fmoc group. It confirms incomplete deprotection. If you see +56 Da, that is a t-Butyl cation adduct (from incomplete scavenging during final cleavage). If you see +222, the Fmoc never came off. Use the DBU protocol.
Q: Is ivDde-Lys(Fmoc)-OH better than Fmoc-Lys(Fmoc)-OH? A: Yes, for orthogonal strategies. If you need to modify the side chain, ivDde-Lys(Fmoc)-OH allows you to remove the side-chain Fmoc with piperidine (while the main chain is protected by ivDde, assuming you capped the N-terminus or are working in a specific order).[3][4] However, if you are building a dendrimer, you usually want both amines to react, so Fmoc-Lys(Fmoc)-OH is standard.
References
-
Wade, J. D., et al. (1991).[2] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of DBU." Peptide Research, 4(3), 194-199.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][] Chemical Reviews, 109(6), 2455-2504. (Definitive guide on orthogonality).
-
Merck/Sigma-Aldrich Technical Bulletin. "Fmoc Solid Phase Peptide Synthesis - Causes of Failure." (Highlighting aggregation in Lys-rich regions).
-
Behrendt, R., et al. (2016).[7] "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. (Review of aggregation-disrupting solvents like LiCl/NMP).
-
Aapptec Technical Support. "Fmoc Removal with DBU: Protocols and Warnings."
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Purification challenges for hydrophobic amphipathic peptides
Technical Support Center: Purification of Hydrophobic Amphipathic Peptides
Role: Senior Application Scientist Subject: Troubleshooting Guide for High-Hydrophobicity Peptide Purification Reference ID: TS-HAP-2024-01[1]
Introduction
Welcome to the technical support center. If you are reading this, you are likely facing the "hydrophobic wall": your peptide is aggregating, precipitating on the column, or vanishing during recovery.
Hydrophobic amphipathic peptides (e.g., antimicrobial peptides, transmembrane domains, amyloid sequences) present a unique paradox. They possess distinct hydrophobic and hydrophilic faces, causing them to self-assemble into stable oligomers or fibrils in aqueous buffers.[1] Standard RP-HPLC protocols often fail because they treat the peptide as a single molecule rather than a supramolecular aggregate.
This guide abandons generic advice in favor of causal analysis and aggressive solubilization strategies.
Phase 1: Solubilization & Sample Preparation
The majority of purification failures occur before the sample ever touches the column.
Q: My peptide is insoluble in water/acetonitrile. What is the "Nuclear Option" for solubilization?
A: Stop adding more water. Amphipathic peptides often form "beta-sheet sandwiches" that are water-resistant. You must disrupt hydrogen bonding and hydrophobic interactions simultaneously.
The Solubilization Matrix:
| Solvent/Agent | Mechanism | Recommended Use Case | Warning |
| HFIP (Hexafluoro-2-propanol) | Strong H-bond disruptor; induces helicity.[1] | "Nylon-like" peptides (e.g., Amyloid Beta). | Volatile and expensive. Must be diluted before injection. |
| 6M Guanidine HCl | Chaotropic denaturation. | Aggregated crude mixtures. | Incompatible with MS (unless desalted online). High backpressure.[2] |
| Formic Acid (80%) | Protonation + solvent. | Highly hydrophobic basic peptides. | Chemically aggressive; limit exposure time to prevent formylation.[1] |
| TFE (Trifluoroethanol) | Secondary structure stabilizer.[1] | Peptides that aggregate in random coils. | Can induce strong helical structure, altering retention. |
Protocol: The "Step-Wise" Dissolution
-
Dissolve the crude peptide in a minimal volume of 100% HFIP or Pure Formic Acid .
-
Sonicate for 5 minutes to break fibril seeds.
-
Dilute slowly with your Mobile Phase A (Water/0.1% TFA) immediately prior to injection.
-
Target: Final organic content <20% if possible to prevent early elution, but keep it high enough to maintain solubility.
-
Q: I injected a clear solution, but the pressure spiked, and I lost the sample. What happened?
A: Your peptide likely precipitated upon contact with the mobile phase inside the injection loop or at the head of the column. This is the "Solvent Shock" effect.
Troubleshooting Steps:
-
Sandwich Injection: If your autosampler supports it, bracket your sample plug with a "strong" solvent (e.g., 50% Acetonitrile or TFE) to prevent immediate precipitation in the aqueous mobile phase.
-
Heat the Column: (See Phase 2). Cold columns promote precipitation.
Phase 2: Chromatographic Optimization
Standard C18 columns are often too retentive for these molecules, leading to irreversible adsorption.
Q: Which column chemistry maximizes recovery for hydrophobic peptides?
A: Move away from standard C18 (100 Å). The high carbon load and small pore size create a "hydrophobic trap."
Recommended Stationary Phases:
-
C4 (Butyl): Lower hydrophobicity allows elution at lower organic concentrations.
-
Diphenyl: Offers alternative selectivity (pi-pi interactions) which can separate structural isomers better than alkyl chains.[1]
-
Pore Size is Critical: Use 300 Å (wide pore).[1] Hydrophobic peptides often form oligomers; 100 Å pores are too small, leading to exclusion or trapping.
Q: My peaks are broad and tailing. How do I sharpen them?
A: Peak broadening in this class of peptides is usually kinetic (slow mass transfer due to aggregation) rather than thermodynamic.
The Thermal Solution: Run the column at 60°C – 80°C .
-
Physics: High temperature lowers mobile phase viscosity and increases the kinetic energy of the peptide, disrupting intermolecular H-bonds.
-
Result: This often sharpens peaks by 50% and reduces backpressure, allowing higher flow rates.
-
Note: Ensure your silica column is stable at this temperature (most modern bonded phases are stable up to 60°C at low pH).[1]
Q: The peptide won't elute, even at 95% Acetonitrile.
A: You need a stronger displacer.[3] Acetonitrile (ACN) is sometimes insufficient for very hydrophobic domains.
The "Super-Organic" Mobile Phase B: Replace standard 100% ACN with:
-
Isopropanol (IPA) / Acetonitrile Blend (e.g., 30:70 or 50:50). [1]
-
Why: IPA is a stronger eluent for hydrophobic species and better solvates the peptide chains, preventing on-column precipitation.
Visualization: Decision Logic for Purification
Caption: Logical workflow for escalating purification parameters when standard methods fail due to hydrophobicity.
Phase 3: Post-Purification & TFA Removal
TFA (Trifluoroacetic acid) is toxic to cells and can artificially alter peptide secondary structure.
Q: How do I remove TFA counterions without losing my peptide?
A: Lyophilization alone does not remove TFA (it removes free acid, but not the counterion bound to basic residues like Arg/Lys). You must perform a salt exchange.[3][4]
Protocol: HCl Exchange (The Gold Standard)
-
Dissolve the purified, lyophilized peptide in 10-100 mM HCl (depending on peptide basicity).
-
Allow to stand for 1–5 minutes at room temperature.
-
Freeze immediately in liquid nitrogen.
-
Repeat 2-3 times to ensure complete exchange (~99% removal).
Q: I lost 40% of my yield during the final lyophilization. Where did it go?
A: Hydrophobic peptides adhere aggressively to polypropylene (plastic) and glass surfaces once the organic solvent is removed.
Prevention:
-
Labware: Use "LoBind" or siliconized tubes.[1]
-
Re-dissolution: Do not try to redissolve the final powder in water alone.[1] Wet the pellet with 50-100 µL of Acetic Acid or DMSO first, then dilute with water.
Summary of Key Specifications
| Parameter | Standard Peptide | Hydrophobic Amphipathic Peptide |
| Pore Size | 100 Å | 300 Å (Mandatory) |
| Ligand | C18 | C4, Diphenyl, or C8 |
| Temp | Ambient (25°C) | 60°C - 80°C |
| Mobile Phase B | 100% ACN | ACN + 10-50% Isopropanol |
| Sample Solvent | Water/ACN | HFIP, Formic Acid, or 6M GnHCl |
References
-
Bachem. Peptide Purification Process & Methods: An Overview. (Discusses RP-HPLC principles and solvent choices).
-
Waters Corporation. Peptide Isolation – Method Development Considerations. (Details the use of temperature and pore size for hydrophobic peptides).
-
The Nest Group. Designing Purification Methods for Hydrophobic Peptides.[1] (Specific protocols for using Propanol and Diphenyl columns).
-
LifeTein. How to remove TFA from synthetic peptides using HCl? (Standard protocol for salt exchange).
-
PolyLC Inc / Chromatography Forum. HPLC method for hydrophobic peptide. (Discussion on HFIP usage and HILIC alternatives).
Sources
Technical Support Center: Handling Precipitation of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
[1][2]
Part 1: The Physicochemical Challenge
Executive Summary: The precipitation you are experiencing with Boc-Lys(Fmoc)-Leu-Ala-Leu-OH in water is not an anomaly; it is a predictable physicochemical outcome dictated by the peptide’s protecting groups and amino acid sequence.[1][2]
This molecule represents a "perfect storm" of hydrophobicity:
-
The Protecting Groups:
-
The Sequence: The Leu-Ala-Leu motif is highly hydrophobic.[1][2]
-
The Constraint: The only solubilizing moiety is the C-terminal carboxylic acid.[1][2] However, ionizing this group (pH > 4) is risky because the Fmoc group is base-labile , while the Boc group is acid-labile .[1][2]
The Diagnosis: You are likely experiencing Hydrophobic Collapse .[2] When water (a high-dielectric, polar solvent) is added, the hydrophobic Fmoc and Leucine residues aggregate instantly to minimize their surface area contact with water, forming a precipitate that is thermodynamically resistant to re-dissolution.[2]
Part 2: Diagnostic & Troubleshooting Guide
Module A: The Solubility Matrix
Use this table to select the correct solvent system.[2] Water is not a solvent for this peptide; it is a precipitant. [2]
| Solvent System | Solubility Rating | Risk Factor | Recommendation |
| Water (Neutral) | 🔴 Insoluble | High (Precipitation) | Do not use as primary solvent.[1][2] |
| DMSO (Dimethyl Sulfoxide) | 🟢 Excellent | Low | Primary Recommendation. Dissolves aggregates and disrupts |
| DMF (Dimethylformamide) | 🟢 Good | Low | Alternative to DMSO if downstream assays are DMSO-sensitive.[1][2] |
| NaOH / Basic Buffer | 🔴 Critical Risk | High (Degradation) | Avoid. High pH (>9) will remove the Fmoc group.[2] |
| TFA / Acidic Buffer | 🔴 Critical Risk | High (Degradation) | Avoid. Low pH (<2) will remove the Boc group.[2] |
| Acetonitrile/Water (1:1) | 🟡 Moderate | Moderate | Usable for HPLC, but may require heating.[2] |
Module B: Step-by-Step Troubleshooting Protocols
Scenario 1: "I added water directly to the powder, and it formed a white solid."
Status: The peptide has undergone solvent shock. The Fix: The "Back-Extraction" Method.[1][2]
-
Centrifuge the suspension (5,000 x g, 5 mins) to pellet the solid.
-
Add 100% DMSO to the pellet.[1][2] Use a volume calculated to achieve a 10–20 mM stock concentration.[1][2]
-
Sonicate for 30–60 seconds. The solution should turn clear.
-
Slowly add water/buffer dropwise only if necessary for the final assay, ensuring the final DMSO concentration remains >5-10% (or higher, depending on the peptide's limit).
Scenario 2: "I need to dose this into a biological assay (aqueous), but it precipitates upon dilution."
Status: The "Crash-Out" Effect. The Fix: The Co-Solvent Dropwise Protocol.
-
Concept: You must maintain a "solvation shell" of organic solvent around the peptide while introducing it to water.[2]
Protocol:
-
Prepare a 1000x Stock Solution in pure DMSO (e.g., 10 mM).
-
Crucial Step: Do not squirt the DMSO stock into the buffer.[2]
-
Instead, place the buffer on a vortex mixer (medium speed).[2]
-
Add the DMSO stock sub-surface (pipette tip submerged) while vortexing.[1][2]
-
Limit: Ensure final DMSO concentration does not exceed 1% (v/v) if cells are present, though this specific peptide may require 5-10% DMSO to stay soluble.[1][2]
-
Note: If 1% DMSO is the limit and it still precipitates, this peptide is likely too hydrophobic for that assay conditions without a carrier (e.g., Cyclodextrin or BSA).[2]
-
Scenario 3: "Can I adjust the pH to dissolve it?"
Status: High Risk Operation.[1][2] The Fix: The "Safe Window" Adjustment.
-
Warning: The Fmoc group is unstable at pH > 8.5-9.[1][2]0. The Boc group is unstable at pH < 2.0.[1][2]
-
Strategy: You have a narrow safe window (pH 7.0 – 8.0).[1][2]
-
Protocol:
-
If dilution into water causes cloudiness, add 0.1% Ammonium Bicarbonate (NH4HCO3) instead of pure water.[2]
-
The mild basicity (pH ~7.[1][2]8) will ionize the C-terminal carboxylate (
) without cleaving the Fmoc group, providing a "charge handle" to assist solubility.[1][2] -
Use immediately. Do not store this solution overnight.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for handling this specific orthogonally protected peptide.
Caption: Decision tree for solubilizing Boc-Lys(Fmoc)-Leu-Ala-Leu-OH, emphasizing the avoidance of pH extremes to preserve protecting groups.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use sonication to help dissolve the peptide?
A: Yes, sonication is highly recommended and safe for this peptide.[2] It helps break up the hydrophobic intermolecular interactions (
Q2: Why can't I just use NaOH to dissolve it? I see a carboxylic acid at the end. A: While NaOH would ionize the C-terminus and improve solubility, it acts as a strong base.[2] The Fmoc group on the Lysine side chain is base-labile.[1][2][5] Exposure to NaOH (even dilute) can cause the Fmoc group to fall off (deprotection), leaving you with Boc-Lys-Leu-Ala-Leu-OH, which is a different molecule than intended.[1][2]
Q3: How stable is this peptide in DMSO? A: The peptide is chemically stable in pure DMSO at -20°C or -80°C for months.[1][2] However, avoid "wet" DMSO (DMSO that has absorbed water from the air), as this can encourage slow aggregation over time.[2] Always use fresh, anhydrous DMSO for stock solutions.[2]
Q4: My assay cannot tolerate DMSO. What are my alternatives? A: If DMSO is strictly forbidden, you are in a difficult position due to the extreme hydrophobicity of the Fmoc/Leu combination.[2]
-
Option A: Use Cyclodextrin (HP-
-CD) .[1][2] Prepare a 10-20% solution of HP- -CD in water and use this to dilute your DMSO stock.[1][2] The cyclodextrin encapsulates the hydrophobic parts of the peptide.[2] -
Option B: Use Acetonitrile (if the assay allows), though it is often more toxic than DMSO.[2]
References
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of Fmoc base-lability and Boc acid-lability). [1][2]
-
Thermo Fisher Scientific. (n.d.).[1][2] Peptide Solubility Guidelines. (General protocols for hydrophobic peptide handling).
-
Sigma-Aldrich. (n.d.).[1][2] Handling and Solubility of Peptides. (Specific advice on organic co-solvents for aggregated peptides).
-
Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[1][2] (Foundational text on Fmoc chemistry and stability).
Technical Support Center: Storage & Handling of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
[1][2]
Product: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH Chemical Profile: Orthogonally protected tetrapeptide with a hydrophobic C-terminal domain.[1][2] Critical Risk Factors: Hydrolytic cleavage, hydrophobic aggregation (gelation), and non-specific deprotection (acid/base sensitivity).[2]
Part 1: Technical Overview & Stability Profile
This molecule represents a unique stability challenge due to its dual-protection scheme and amphipathic nature .[1][2] Unlike standard peptides, it carries both acid-labile (Boc) and base-labile (Fmoc) groups, requiring a storage environment strictly isolated from volatile laboratory chemicals.[1][2]
Chemical Vulnerabilities
| Feature | Chemical Risk | Storage Implication |
| N-Terminus (Boc) | Acid Labile | DO NOT store near TFA, HCl, or acetic acid vapors.[1][2] Spontaneous deprotection yields a free amine.[3] |
| Side Chain (Fmoc) | Base Labile | DO NOT store near piperidine, DBU, or amine vapors.[2] Causes premature side-chain deprotection. |
| C-Terminus (Leu-Ala-Leu) | Hydrophobic Aggregation | High risk of |
| Peptide Bond | Hydrolysis | Hygroscopic.[4][][6] Moisture absorption leads to backbone cleavage and racemization. |
Part 2: The Gold Standard Storage Protocol
To guarantee the integrity of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH, you must implement a "Cold Chain" custody protocol.[1][2]
Long-Term Storage ( > 1 Month)
-
Temperature: -20°C (Standard) or -80°C (Optimal).
-
Container: Amber glass vials with Teflon-lined caps. Plastic (polypropylene) is acceptable but less ideal for long-term hydrophobic peptide storage due to potential gas permeability.[1][2]
-
Atmosphere: Overlay with dry Nitrogen (
) or Argon ( ) before sealing.[1][2] -
Desiccation: Store the vial inside a secondary container (jar/box) containing active silica gel or
.
Short-Term Handling (Active Use)[1][2]
-
Temperature: +4°C is acceptable for < 1 week.
-
Solvation: NEVER store this peptide in solution. If dissolved, use immediately or lyophilize. The hydrophobic Leu-Ala-Leu tail drives rapid aggregation in solution, rendering the peptide unusable upon thawing.[1][2]
The "Safe Thaw" Workflow
The most common cause of degradation is condensation entering the vial during thawing. You must follow this thermodynamic equilibration process:
Figure 1: Thermodynamic equilibration workflow to prevent condensation-induced hydrolysis.
Part 3: Troubleshooting Guide
Issue 1: "The powder won't dissolve (Solubility Failure)."
Diagnosis: The C-terminal Leu-Ala-Leu sequence is highly hydrophobic and prone to forming intermolecular
-
Primary Solvent: Dissolve the powder in a minimal volume of DMF (Dimethylformamide) or DMSO .
-
Dilution: Once fully dissolved (clear solution), slowly add your aqueous buffer dropwise while vortexing.
-
Rescue: If aggregation persists, add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) to disrupt secondary structures, though this may interfere with biological assays.
Issue 2: "The powder turned yellow or sticky."
Diagnosis: This indicates Fmoc cleavage or Hydrolysis .
-
Yellowing: Often caused by the release of the dibenzofulvene byproduct after Fmoc removal, usually due to exposure to amine vapors (e.g., open ammonia or piperidine bottles in the same fridge).
-
Stickiness: Indicates moisture absorption (hygroscopicity) leading to partial hydrolysis.[1][2] Action: Discard the aliquot. Run HPLC to verify purity of the remaining stock.
Issue 3: "HPLC shows multiple peaks (Purity Drop)."
Diagnosis: Likely partial deprotection of Boc or Fmoc groups due to improper storage atmosphere. Verification Experiment:
Part 4: Degradation Pathways Visualization[2]
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary chemical degradation pathways for orthogonally protected peptides.[1][2]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I store this peptide in solution at -20°C?
A: No. While many peptides tolerate this, the Leu-Ala-Leu motif is prone to aggregation.[1][2] Freezing in solution concentrates the peptide into cryo-concentrated domains, accelerating
Q: I lost the original vial cap. Can I use Parafilm? A: No. Parafilm is permeable to water vapor over time. Transfer the peptide to a new, clean glass vial with a tight-fitting screw cap or a crimp top.
Q: Why is the "Safe Thaw" (warming to room temp) so important? A: If you open a cold vial in a warm room, water from the air instantly condenses on the powder. This water initiates hydrolysis and makes the powder sticky/unweighable. This is the #1 cause of batch failure [2].
Q: Is this peptide light sensitive? A: While it does not contain Tryptophan (Trp) or Methionine (Met)—the primary light-sensitive residues—Fmoc groups can be sensitive to UV light over extended periods.[1][2] Store in amber vials or wrap in foil as a precaution [3].
References
-
Bachem. (2021). Handling and Storage of Peptides. Bachem Technical Guides. Link
-
USP. (2023). <1047> Biotechnology-Derived Articles - Peptide Mapping. United States Pharmacopeia.[7] Link(Note: General chapter reference for peptide stability standards).
-
Sigma-Aldrich. (n.d.).[1][2] Peptide Stability and Storage Guidelines. Merck/Sigma Technical Library. Link
Validation & Comparative
Mass Spectrometry Characterization of Protected Peptide Fragments: A Comparative Technical Guide
Executive Summary: The Analytical Bottleneck in Convergent Synthesis
In the landscape of modern peptide therapeutics, convergent synthesis (fragment condensation) is the superior strategy for generating long (>50 AA) or difficult sequences. However, this method relies entirely on the purity of fully protected peptide fragments. If a fragment containing a deletion sequence or an incomplete deprotection is coupled, the error is buried in the final product, often indistinguishable from the target.
Characterizing these fragments is notoriously difficult. Unlike native peptides, protected fragments are:
-
Hydrophobic: Often insoluble in standard aqueous LC-MS mobile phases.
-
Labile: Protecting groups like Trityl (Trt) or tert-Butyl (tBu) can fragment in the ion source, confusing molecular weight confirmation.
-
Ionization-Resistant: With N-termini and side chains capped, protonation sites are scarce.
This guide objectively compares the analytical methodologies for these challenging analytes, providing a self-validating protocol to ensure "first-time-right" coupling.
Part 1: The Matrix of Choice (Ionization & Introduction)
The first decision in characterization is how to get the molecule into the gas phase without degrading it.
Comparative Analysis: ESI vs. MALDI
While Electrospray Ionization (ESI) is the gold standard for native peptides, Matrix-Assisted Laser Desorption/Ionization (MALDI) offers distinct advantages for protected hydrophobic fragments.
| Feature | ESI (Electrospray Ionization) | MALDI (Matrix-Assisted Laser Desorption) | Verdict for Protected Fragments |
| Solvent Tolerance | Low. High organic content can destabilize spray; requires ionization dopants. | High. Analytes crystallize from solid state; solvent evaporates before analysis. | MALDI wins for extreme hydrophobicity. |
| Ionization Mechanism | Soft, but requires protonation sites ( | Proton transfer from matrix. Often generates singly charged ions ( | ESI is preferred if the peptide can be solubilized and doped with |
| In-Source Decay (ISD) | High risk. Labile groups (Trt, Boc) often fall off in the source (Skimmer/Cone voltage). | Lower risk if "cold" matrices (e.g., DHB) are used. | MALDI provides cleaner intact molecular ions. |
| Coupling | LC-MS compatible (Online). | Offline (Spotting). | ESI is mandatory for purity profiling (LC-MS). |
Expert Insight: For purity assessment (LC-MS), ESI is non-negotiable. However, you must adjust the "Cone Voltage" or "Declustering Potential" to the lowest possible setting (e.g., 10–20V) to prevent the protecting groups from flying off before the detector.
Part 2: The Separation Challenge (SFC vs. RP-HPLC)
Standard peptide C18 gradients (0–100% ACN with 0.1% TFA) often fail for protected fragments. They either retain irreversibly on the column or precipitate (crash out) upon injection.
Comparative Analysis: Chromatography[1]
| Feature | RP-HPLC (Reversed-Phase) | SFC (Supercritical Fluid Chromatography) | Operational Reality |
| Mobile Phase | Water / Acetonitrile (or MeOH). | Supercritical | SFC is naturally superior for hydrophobic analytes. |
| Solubility | Poor.[3][4] Hydrophobic peptides aggregate. | Excellent. | SFC prevents "on-column" precipitation. |
| Column Chemistry | C18 is often too retentive. Requires C4, C8, or Diphenyl. | 2-Ethylpyridine (2-EP) or Diol. | RP-HPLC requires shorter alkyl chains (C4) to elute protected fragments. |
| Throughput | Standard (15–30 min runs). | Rapid (3–10 min runs). | SFC allows faster screening of fragment libraries. |
Part 3: Technical Deep Dive & Fragmentation Logic
The "Sodium Adduct" Trap
Protected peptides often lack basic sites for protonation. Consequently, in ESI-MS, you will frequently observe the Sodium adduct
-
Action: Always calculate the theoretical mass for sodium adducts (+22.99 Da).
-
Warning: Do not confuse a Sodium adduct with a chemical modification.
Fragmentation Pathways (CID)
When performing MS/MS (sequencing) on protected peptides, the fragmentation hierarchy differs from native peptides:
-
Primary Loss: Labile protecting groups (e.g.,
from tBu) are lost first. -
Secondary Loss: Backbone amide bond cleavage (
ions).
You must apply higher Collision Energy (CE) to see backbone fragmentation because the protecting groups act as "energy sinks."
Part 4: Universal Protocol for Hydrophobic Protected Fragments
This protocol uses HFIP (Hexafluoroisopropanol) , the "magic solvent" that disrupts beta-sheet aggregation and dissolves almost any protected peptide.
WARNING: The "Crash Out" Effect
-
The Error: Dissolving in 100% HFIP and injecting directly into an aqueous HPLC stream.
-
The Result: The peptide precipitates instantly at the injection valve, clogging the system.[3]
-
The Fix: The "Dissolve & Dilute" method described below.
Step-by-Step Methodology
1. Sample Preparation (The "Dissolve & Dilute" Method)
-
Step A: Weigh 1 mg of protected peptide fragment.
-
Step B: Add 100
of pure HFIP. Vortex until clear (breaks aggregation). -
Step C: Dilute with 900
of Methanol (MeOH) or Isopropanol (IPA).-
Why? This lowers the HFIP concentration to 10%, making it compatible with the mobile phase and preventing precipitation shock.
-
-
Step D: Centrifuge at 10,000 rpm for 5 mins to remove any insoluble particulates.
2. LC-MS Configuration
-
Column: C4 or C8 (Do not use C18), 2.1 x 50 mm, 1.7
. -
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Isopropanol:Acetonitrile (50:50) + 0.1% FA.[3]
-
Why IPA? It has stronger elution strength for hydrophobic compounds than ACN alone.
-
-
Gradient: Start high! 50% B to 100% B over 10 mins.
3. MS Source Tuning
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage / Declustering Potential: LOW (10–20 V). High voltage will strip protecting groups (In-Source Decay).
-
Scan Range: 500 – 3000 m/z (Protected fragments are heavy).
Part 5: Visualization of Workflows
Diagram 1: The Analytical Decision Matrix
This logic flow ensures you choose the correct instrument path based on peptide properties.
Caption: Decision matrix for selecting the optimal characterization route based on peptide solubility and analytical goals.
Diagram 2: Fragmentation & Analysis Logic
Understanding how protected peptides behave inside the Mass Spectrometer.
Caption: The impact of source tuning and collision energy on protected peptide spectral output.
References
-
Waters Corporation. (2023). Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Analysis.Link
-
Shimadzu Corporation. (2021). Efficient Optimization of Separation Conditions for Synthetic Peptide Using Supercritical Fluid Chromatography.Link
-
Beavis, R. C., & Chait, B. T. (1996). Matrix-assisted laser desorption ionization mass-spectrometry of proteins.[5] Methods in Enzymology. (Foundational text on MALDI vs ESI complementarity).
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for lability of Trt/tBu groups in acidic conditions).
-
Jasco. (2022).[6][7] Rapid Peptide Separation by Supercritical Fluid Chromatography.[7]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. reddit.com [reddit.com]
- 4. Two-Step Peptide Solubilization Increases Coverage in High-Sensitivity NanoHILIC/MS/MS-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. jascoinc.com [jascoinc.com]
Comparative Guide: Structural Verification of Boc-Lys(Fmoc)-Leu-Ala-Leu-OH via NMR Spectroscopy
Executive Summary
For researchers in peptide synthesis and drug development, the tetrapeptide Boc-Lys(Fmoc)-Leu-Ala-Leu-OH presents a specific analytical challenge. It contains isobaric residues (Leucine), bulky protecting groups (Boc, Fmoc) that dominate 1D spectra, and a repetitive hydrophobic core.
While Mass Spectrometry (MS) confirms molecular weight, it often fails to definitively distinguish between Leucine and Isoleucine isomers or prove the regiospecificity of side-chain protection without complex fragmentation studies. Nuclear Magnetic Resonance (NMR) remains the gold standard for non-destructive, stereochemical, and sequential verification.
This guide outlines a self-validating NMR protocol to verify the sequence Lys-Leu-Ala-Leu , confirm the orthogonal protection of the Lysine side chain, and ensure high purity.
Part 1: The Analytical Landscape
Why NMR? A Comparative Analysis
Before initiating the protocol, it is crucial to understand why NMR is selected over or alongside other methods.
| Feature | 1D 1H NMR | 2D NMR (COSY/NOESY) | LC-MS (ESI) | HPLC (UV) |
| Primary Utility | Purity check, Protecting group ratio | Sequence connectivity, Stereochemistry | Molecular Mass confirmation | Purity profile, Retention time |
| Isomer Distinction | High (Leu doublet vs. Ile triplet) | Very High (Side chain spin systems) | Low (Requires MS/MS w-ions) | Low (Co-elution risk) |
| Sequence Validation | Low (Signal overlap) | High (Sequential NOE walk) | Medium (MS/MS fragmentation) | None |
| Quantification | Absolute (qNMR) | Relative | Relative | Relative |
The Verdict: Use LC-MS for a rapid "Yes/No" on mass. Use NMR for the "How" and "Where"—specifically to prove the Fmoc is on the Lysine
Part 2: 1D 1H NMR Analysis (The Baseline)
Solvent Selection: DMSO-d6
Causality: We select DMSO-d6 over CDCl3 or D2O for three reasons:
-
Solubility: Protected peptides are often insoluble in water but highly soluble in DMSO.
-
Amide Visibility: DMSO suppresses the exchange of amide protons (NH) with solvent, keeping the critical NH signals sharp and visible (typically 7.0–8.5 ppm).
-
Shift Dispersion: It provides excellent separation between the Boc singlet and the peptide backbone.
The "Self-Validating" Integration Check
The first step in verification is a mathematical check of the protecting groups. If this ratio fails, the synthesis is compromised.
Target Molecule: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
-
Boc Group: 9 equivalent protons (tert-butyl).
-
Fmoc Group: 8 aromatic protons + 3 aliphatic protons (CH-CH2).
Protocol:
-
Set the Boc singlet (approx. 1.37 ppm) integral to 9.00 .
-
Integrate the Fmoc aromatic region (7.30–7.90 ppm).
-
Pass Criteria: The Fmoc integral must be 8.00 ± 0.3 .
-
If < 7.5: Fmoc cleavage has occurred (deprotection).
-
If > 8.5: Incomplete washing of free Fmoc-Cl or Fmoc-OSu reagents.
-
Expected Chemical Shifts (DMSO-d6)
Note: Exact shifts vary by concentration and temperature.
| Residue/Group | Proton Type | Approx.[1][2][3][4][5][6] Shift (ppm) | Multiplicity | Diagnostic Note |
| Boc | 1.35 – 1.40 | Singlet (9H) | Huge intensity; reference peak. | |
| Fmoc | Aromatic | 7.30 – 7.90 | Multiplets (8H) | Distinctive "roofing" pattern. |
| Fmoc | 4.20 – 4.35 | Doublet/Multiplet | Often overlaps with | |
| Lysine | ~7.2 | Triplet (broad) | Urethane NH (Fmoc-protected). | |
| Lysine | 2.9 – 3.0 | Quartet/Multiplet | Deshielded by Fmoc. | |
| Leucine (x2) | 0.80 – 0.95 | Doublets | Distinguishes from Ile (Ile has a triplet). | |
| Alanine | 1.15 – 1.25 | Doublet | Distinct from Leu/Lys alkyls. | |
| Amide Backbone | NH | 7.8 – 8.3 | Doublets | Critical for sequencing. |
Part 3: Advanced Verification (2D NMR Strategy)
1D NMR confirms the parts are there. 2D NMR confirms they are connected in the correct order: Lys
The Problem: Leu-Leu Overlap
We have two Leucine residues.[7] In 1D NMR, their signals will overlap. The Solution: Sequential Assignment via NOESY (Nuclear Overhauser Effect Spectroscopy) .[8]
The Workflow
-
COSY (Correlation Spectroscopy): Identifies protons within the same amino acid residue (J-coupling).
-
Goal: Trace the spin system:
-
Differentiation:
-
Ala:
(short system). -
Leu:
(long system). -
Lys:
(very long system).
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons close in space (< 5Å), specifically across the peptide bond.
-
Goal: Connect Residue
to Residue . -
The "Walk": Look for the cross-peak between
and (the connectivity).
-
Logic Flow for Assignment
The following diagram illustrates the decision process for verifying the sequence using 2D data.
Caption: Figure 1. Decision tree for the structural verification of the protected tetrapeptide, prioritizing integral checks before advanced 2D sequencing.
Part 4: Experimental Protocol
Sample Preparation
-
Mass: Weigh 5–10 mg of the peptide.
-
Solvent: Add 600 µL of DMSO-d6 (99.9% D).
-
Tip: If the peptide aggregates (broad lines), gently warm the tube to 40°C or add 1-2 drops of CD3OD to break hydrogen bonds, though this may obscure amide signals.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
-
Temperature: 298 K (25°C).
-
1D Proton:
-
Scans: 16–64 (depending on concentration).[1]
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the Boc methyls).
-
-
2D COSY (gCOSY):
-
Matrix: 2048 x 256.
-
Scans: 4 per increment.
-
-
2D NOESY:
-
Mixing Time: 300 ms (optimal for small-to-medium peptides).
-
Note: ROESY is preferred if the molecular weight is ~1000-2000 Da (the "null point" for NOE), but for this tetrapeptide (~750 Da), NOESY usually works well with a positive NOE signal.
-
The "Wüthrich Walk" for this Sequence
To verify Lys(1) - Leu(2) - Ala(3) - Leu(4) :
-
Anchor at Alanine: Find the Alanine spin system in COSY. It is unique (Methyl doublet at 1.2 ppm coupled to Alpha at 4.2 ppm).
-
Look Backward (NOESY): Find the NOE cross-peak between Ala-NH and the Alpha-proton of the preceding residue.
-
Result: This Alpha proton must belong to a Leucine (Leu2).
-
-
Look Forward (NOESY): Find the NOE cross-peak between Ala-Alpha and the NH of the next residue.
-
Result: This NH must belong to the other Leucine (Leu4).
-
-
Verify Termini:
-
Lys1: Its NH should show an NOE to the Boc group (or be absent if N-methylated, but here it is Boc-NH). Its Alpha should connect to Leu2-NH.
-
Leu4: Its Alpha will not show a strong NOE to a subsequent amide (C-terminus is OH).
-
Part 5: References
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[9] Retrieved from [Link]
-
Wüthrich, K. (2002).[11] Nobel Lecture: NMR Studies of Structure and Function of Biological Macromolecules. NobelPrize.org. Retrieved from [Link]
-
Foundational text on sequential assignment strategies (the "Walk").
-
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Standard reference for DMSO-d6 residual signals.
-
-
Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Amino Acid Chemical Shift Statistics. Retrieved from [Link]
-
Reference for statistical ranges of amino acid chemical shifts.
-
Sources
- 1. Dimethyl sulfoxide(67-68-5) 1H NMR spectrum [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. nobelprize.org [nobelprize.org]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. oxfordglobal.com [oxfordglobal.com]
A Senior Application Scientist's Guide to Assessing Chirality and Purity of Synthetic Peptide Intermediates
In the landscape of therapeutic development, synthetic peptides occupy a critical position, offering high specificity and efficacy. However, the multi-step nature of their synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS), inevitably introduces a spectrum of impurities. These include deletion sequences, truncated peptides, and byproducts from protecting group removal. More critically, the chiral integrity of the constituent amino acids can be compromised, leading to the formation of diastereomers or enantiomers. For researchers, scientists, and drug development professionals, the rigorous assessment of both chemical purity and chirality is not merely a quality control step; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2][3]
This guide provides an in-depth comparison of the orthogonal analytical strategies required to navigate the complexities of peptide intermediate analysis. We will explore the causality behind experimental choices, detail field-proven protocols, and present a holistic workflow for comprehensive characterization.
The Imperative of Orthogonal Analysis
No single analytical technique can fully elucidate the complex profile of a crude synthetic peptide. A robust assessment relies on an orthogonal approach, where different methods providing distinct, complementary information are employed. Chemical purity is primarily concerned with identifying and quantifying all peptide-related impurities, while chiral purity focuses on the stereochemical integrity of each amino acid residue.
Caption: Orthogonal workflow for peptide intermediate analysis.
Part 1: Assessing Chemical Purity
The primary goal of purity analysis is to separate the target peptide from a host of structurally similar impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for peptide purity analysis due to its high resolving power and reproducibility.[1][4] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically C8 or C18 alkyl chains) and a polar mobile phase.
-
Why it Works: Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase.[5] More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later. This allows for the separation of the target peptide from more hydrophilic (e.g., truncated sequences) or more hydrophobic (e.g., incompletely deprotected) impurities. The use of an ion-pairing agent like trifluoroacetic acid (TFA) is critical; it sharpens peaks and improves resolution by forming neutral ion pairs with charged residues on the peptide.[2]
-
Causality in Method Development:
-
Column Choice: C18 columns are the workhorse for general-purpose peptide analysis (5-50 amino acids).[4] For very large or highly hydrophobic peptides, a C8 or even a C4 column may be chosen to reduce retention times and prevent irreversible binding.
-
Gradient Slope: A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) is crucial for resolving closely related impurities.[6] A rapid initial "scouting" gradient can help determine the approximate elution time of the target peptide, which then informs the design of a focused, high-resolution gradient.[2]
-
Detection: UV detection at 214 nm is standard, as the peptide backbone itself absorbs strongly at this wavelength, providing a universal detection method for all peptide species.
-
-
System Preparation:
-
HPLC System: A high-pressure binary pump system, autosampler with temperature control, column thermostat, and UV-Vis detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A (MPA): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in acetonitrile.[4]
-
-
Sample Preparation:
-
Dissolve the crude peptide intermediate in MPA or a minimal amount of DMSO followed by dilution with MPA to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient Program (Example):
Time (min) % MPA % MPB 0.0 95 5 30.0 55 45 32.0 5 95 35.0 5 95 36.0 95 5 | 40.0 | 95 | 5 |
-
-
System Suitability:
-
Before sample analysis, inject a standard peptide mixture to verify system performance (e.g., resolution, peak symmetry, and retention time precision). A resolution factor (Rs) > 1.5 between the target peak and the closest impurity is desired.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Purity (%) = (AreaMain Peak / ΣAreaAll Peaks) * 100.
-
Mass Spectrometry (MS)
While HPLC quantifies purity, MS provides unambiguous identity confirmation.[7] It is an essential orthogonal technique that measures the mass-to-charge ratio (m/z) of ions.[8]
-
Why it's Essential: MS confirms that the main peak observed in the HPLC chromatogram corresponds to the correct molecular weight of the target peptide intermediate.[5] It is also invaluable for characterizing the impurities, helping to identify them as deletion sequences (lower mass), protecting group adducts (higher mass), or other modifications. Common techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9] When coupled directly with HPLC (LC-MS), it provides mass information for every separated peak in real-time.[10]
Part 2: Assessing Chiral Purity (Enantiomeric Excess)
The biological activity of a peptide is exquisitely sensitive to its stereochemistry. Racemization—the conversion of an L-amino acid to a D-amino acid—can occur during amino acid activation in SPPS or be introduced from impure starting materials.[11][12] This necessitates a separate set of analytical methods to determine the enantiomeric purity.
Caption: Workflow for determining enantiomeric purity of peptides.
Chiral Chromatography (HPLC or GC)
The most reliable methods for determining enantiomeric excess (e.e.) involve hydrolyzing the peptide back to its constituent amino acids, followed by separation on a chiral column.[13][14]
-
Why it Works: Chiral Stationary Phases (CSPs) create a chiral environment inside the column. Enantiomers (L- and D-amino acids) interact differently with the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[15]
-
Causality in Method Selection:
-
Hydrolysis Correction: The acid hydrolysis step itself can induce a small amount of racemization. To correct for this, hydrolysis is often performed in deuterated acid (e.g., DCl in D₂O).[11][12] Any racemization occurring during hydrolysis will be flagged by the incorporation of deuterium, allowing for accurate quantification of the original D-amino acid content.
-
GC vs. HPLC:
-
Gas Chromatography (GC): Often requires derivatization of the amino acids to make them volatile. It offers very high resolution but can be more labor-intensive.
-
High-Performance Liquid Chromatography (HPLC): Can often be performed directly on the amino acid hydrolysate without derivatization using specific CSPs like zwitterionic or macrocyclic antibiotic-based columns.[15][16] Coupling chiral HPLC with mass spectrometry (LC-MS) provides exceptional sensitivity and selectivity.[11]
-
-
-
Acid Hydrolysis:
-
Place a known amount of the peptide intermediate (e.g., 0.5 mg) into a hydrolysis tube.
-
Add 500 µL of 6N DCl in D₂O.
-
Freeze, evacuate, and seal the tube under vacuum.
-
Heat at 110 °C for 24 hours.
-
Cool, open the tube, and evaporate the acid to dryness.
-
Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., mobile phase A).
-
-
System Preparation:
-
Chromatographic Conditions (Example for Zwitterionic CSP):
-
Mobile Phase: Typically a mixture of methanol, acetonitrile, and water with acidic/basic additives (e.g., acetic acid and ammonium hydroxide) to control ionization. The exact composition is highly dependent on the specific CSP and amino acids being analyzed.
-
Mode: Isocratic or gradient elution.
-
Detection: MS/MS (Multiple Reaction Monitoring, MRM) for highest sensitivity and specificity, monitoring the transition from the parent amino acid ion to a characteristic fragment.
-
-
System Suitability:
-
Inject a standard mixture containing both L- and D-enantiomers for all relevant amino acids to confirm resolution and establish retention times.
-
-
Data Analysis:
Comparison of Analytical Techniques
| Technique | Primary Application | Principle | Strengths | Limitations |
| RP-HPLC | Chemical Purity & Quantification | Differential partitioning based on hydrophobicity | High resolution, robust, quantitative, gold standard for purity.[4] | Limited ability to identify unknown peaks without MS; cannot separate enantiomers. |
| Mass Spectrometry (MS) | Identity Confirmation & Impurity ID | Measurement of mass-to-charge ratio | Unambiguous molecular weight determination, highly sensitive, structural elucidation (MS/MS).[8][10] | Not inherently quantitative without extensive calibration; cannot distinguish isomers. |
| Chiral GC | Enantiomeric Purity | Separation of volatile enantiomers on a CSP | Extremely high resolution for enantiomers. | Requires sample derivatization; destructive; not suitable for intact peptides. |
| Chiral HPLC | Enantiomeric Purity | Diastereomeric interaction with a CSP | Direct analysis of underivatized amino acids possible[15]; can be coupled with MS[11]; applicable to a wide range of amino acids. | CSPs can be expensive and have specific mobile phase requirements. |
| Capillary Electrophoresis (CE) | Orthogonal Purity & Chirality | Separation based on charge-to-size ratio in an electric field | High efficiency, low sample consumption, orthogonal selectivity to HPLC.[18] | Lower loading capacity, can be less robust than HPLC for routine QC. |
Conclusion: An Integrated Strategy for Quality Assurance
The characterization of synthetic peptide intermediates is a rigorous, multi-faceted process that underpins the development of safe and effective therapeutics. Relying on a single analytical method is insufficient. The combination of high-resolution RP-HPLC for purity assessment and MS for identity confirmation forms the backbone of chemical characterization. This must be complemented by a dedicated chiral method—typically involving acid hydrolysis followed by chiral chromatography—to ensure stereochemical integrity.
This orthogonal approach provides a self-validating system. An impurity identified by MS can be quantified by HPLC, and the chiral purity of each residue can be independently verified. For drug development professionals, implementing this comprehensive analytical strategy is not just good science; it is a regulatory expectation and a critical step toward ensuring product quality from the intermediate stage to the final API.[3][19]
References
-
Why HPLC Testing is Important for Peptide Purity . Bio-Synthesis Inc.[Link]
-
HPLC Analysis Methods for Peptide Characterization . Biovera. [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry . ResearchGate. [Link]
-
Optical Purity and Enantiomeric Excess . Master Organic Chemistry. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography . Waters. [Link]
-
Peptide Mass Spectrometry Result Interpretation Strategy . Mtoz Biolabs. [Link]
-
Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage . Royal Society of Chemistry. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids . Royal Society of Chemistry. [Link]
-
Mass Spectrometry Applications in Peptide Analysis . Biovera. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides . MDPI. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC . chiral.fr. [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry . PubMed. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment . Journal of Chemical Education. [Link]
-
ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin . FDA. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry . PubMed. [Link]
-
HPLC Analysis and Purification of Peptides . PMC. [Link]
-
Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches . BioPharmaSpec. [Link]
-
Assessing Immunogenicity Risk of Peptides: the Synthetic Peptide Guidance and PSGs . FDA. [Link]
-
Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores . Journal of the American Chemical Society. [Link]
-
Characterization of intact and modified proteins by mass spectrometry . MS Vision. [Link]
-
What Are the FDA Requirements for Peptide Characterization? . ResolveMass. [Link]
-
Protein mass spectrometry . Wikipedia. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis . Phenomenex. [Link]
Sources
- 1. peptidesuk.com [peptidesuk.com]
- 2. lcms.cz [lcms.cz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biovera.com.au [biovera.com.au]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. biovera.com.au [biovera.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
- 15. chiraltech.com [chiraltech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
Strategic Selection Guide: Boc-Lys(Fmoc)-Leu-Ala-Leu-OH vs. Fmoc-Lys(Boc)-Leu-Ala-Leu-OH
[1]
Executive Summary: The Architecture of Orthogonality
In the synthesis of bioactive peptides containing the amphipathic Lys-Leu-Ala-Leu (KLAL) motif, the choice between Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (Compound A) and Fmoc-Lys(Boc)-Leu-Ala-Leu-OH (Compound B) is not merely a preference for reagents; it is a structural decision that dictates the topology of your final molecule.
-
Select Compound A (Boc/Fmoc) when engineering branched, cyclic, or side-chain modified peptides (e.g., dendrimers, fluorophore conjugates). The Fmoc group on the lysine side chain allows for selective deprotection and functionalization while the N-terminus remains protected.
-
Select Compound B (Fmoc/Boc) for standard linear solid-phase peptide synthesis (SPPS) . This is the industry-standard building block for inserting the KLAL motif into a longer chain using the Fmoc/tBu strategy, where the lysine side chain remains inert until the final global cleavage.
This guide analyzes the physicochemical properties, synthetic utility, and experimental protocols for both derivatives, providing the data needed to integrate them into your workflow.
Chemical Logic & Comparative Analysis
The core distinction lies in the orthogonality of the protecting groups.[1][2] The Lys-Leu-Ala-Leu sequence is highly hydrophobic and aggregation-prone; therefore, the solubility profile of the protected fragment is also a critical factor.
Structural & Functional Comparison[4]
| Feature | Boc-Lys(Fmoc)-Leu-Ala-Leu-OH | Fmoc-Lys(Boc)-Leu-Ala-Leu-OH |
| N-Terminal Protection | Boc (Acid Labile) | Fmoc (Base Labile) |
| Side-Chain Protection | Fmoc (Base Labile) | Boc (Acid Labile) |
| Primary Application | Orthogonal Functionalization / Solution Phase Segment Condensation | Linear Chain Elongation (Fmoc SPPS) |
| Solubility (DMF/DCM) | Moderate (Fmoc side chain increases bulk/hydrophobicity) | High (Standard SPPS solubility profile) |
| Aggregation Risk | High (Hydrophobic backbone + bulky side chain) | Moderate (Standard Fmoc-SPPS risks) |
| Cleavage Reagent | TFA (N-term) / Piperidine (Side-chain) | Piperidine (N-term) / TFA (Side-chain) |
The "KLAL" Aggregation Factor
The Leu-Ala-Leu motif is a known "difficult sequence" due to its tendency to form
-
Compound A is often used in solution-phase segment condensation. The bulky Fmoc group on the side chain can disrupt aggregation slightly, but the Boc N-term implies this fragment is often used to terminate a segment or initiate a branch.
-
Compound B is designed for Fmoc-SPPS . In this context, the use of pseudoproline dipeptides or heating during coupling is often required when extending beyond this motif to prevent deletion sequences.
Decision Logic: Selecting the Right Building Block
The following decision tree illustrates the critical synthesis pathways that necessitate one derivative over the other.
Figure 1: Decision matrix for selecting the appropriate protected tetrapeptide fragment based on synthetic topology.
Experimental Protocols & Workflows
Workflow A: Orthogonal Side-Chain Modification (Using Boc-Lys(Fmoc)-...)
Context: You are synthesizing a peptide dendrimer or attaching a fluorophore to the Lysine side chain while the peptide is still on the resin (Boc-SPPS) or in solution.
Protocol:
-
Coupling: Couple Boc-Lys(Fmoc)-Leu-Ala-Leu-OH to the resin-bound peptide using standard activation (e.g., DIC/Oxyma).
-
Note: Use a solvent system of DMF:DCM (1:1) to mitigate aggregation of the hydrophobic KLAL motif.
-
-
Selective Deprotection: Treat the resin with 20% Piperidine in DMF (3 x 5 min).
-
Result: The Fmoc group on the Lysine side chain is removed.[2] The Boc group on the N-terminus remains intact.
-
-
Functionalization: React the free
-amine of Lysine with your cargo (e.g., FITC, Biotin-NHS, or a branch point amino acid). -
Chain Extension: Remove the N-terminal Boc group using 50% TFA in DCM to continue linear synthesis or cleave the final product.
Workflow B: Standard Linear Elongation (Using Fmoc-Lys(Boc)-...)
Context: You are synthesizing a cell-penetrating peptide containing the KLAL domain using automated Fmoc-SPPS.
Protocol:
-
Coupling: Couple Fmoc-Lys(Boc)-Leu-Ala-Leu-OH to the resin.
-
Critical Step: Due to the bulk of the tetrapeptide, extend coupling time to 2 hours or use double coupling.
-
-
N-Terminal Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF .
-
Result: The N-terminus is free for the next amino acid. The Lysine side chain remains protected by Boc .
-
-
Final Cleavage: After completing the sequence, treat with 95% TFA / 2.5% TIS / 2.5% H2O .
-
Result: The peptide is cleaved from the resin, and the side-chain Boc group is simultaneously removed.[2]
-
Technical Deep Dive: Orthogonality Visualization
Understanding the chemical orthogonality is vital for troubleshooting side reactions. The diagram below maps the deprotection pathways.
Figure 2: Orthogonal deprotection pathways. Compound A offers dual-pathway selectivity; Compound B is optimized for linear throughput.
Field Notes & Troubleshooting
Solubility & Handling
-
Dissolution: Both tetrapeptides are hydrophobic. Do not attempt to dissolve in pure water or ether. Use DMF or NMP . If turbidity persists, add 1% Triton X-100 or use DMSO (only if not activating immediately with sensitive reagents).
-
Storage: Store at -20°C. Boc-Lys(Fmoc)-... is slightly more sensitive to spontaneous deprotection if stored in acidic environments; ensure the container is tightly sealed.
Common Pitfalls
-
Racemization: When coupling these fragments (C-terminal Leucine), there is a risk of racemization if using high-base activation (e.g., HATU/DIEA).
-
Solution: Use DIC/Oxyma or DIC/HOBt for fragment coupling to minimize racemization of the C-terminal Leucine.
-
-
Incomplete Coupling: The steric bulk of the Fmoc on the Lysine side chain in Compound A can hinder coupling efficiency. Double coupling is recommended.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of orthogonality including Fmoc/Boc strategies). Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Sigma-Aldrich. (2024). Orthogonal Building Blocks for Peptide Synthesis. Technical Guide. Link
-
BenchChem. (2025).[1] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link
Guide to Validating Peptide Sequence Integrity After Fragment Coupling
Executive Summary
In modern therapeutic peptide development, the shift from stepwise Solid-Phase Peptide Synthesis (SPPS) to convergent fragment condensation is necessitated by sequence length (>50 amino acids) and complexity. However, this method introduces a critical, often "invisible" risk: C-terminal epimerization at the coupling junction.
Standard RP-HPLC and low-resolution Mass Spectrometry (MS) often fail to detect these isobaric stereoisomers (D-amino acid impurities), leading to regulatory rejection (FDA/EMA) or immunogenic failure. This guide outlines a Self-Validating Triangulation Protocol , moving beyond simple purity checks to a rigorous structural integrity confirmation system using Ion Mobility MS (IM-MS) and Orthogonal Peptide Mapping.
The Core Challenge: The "Isobaric Blind Spot"
When coupling two large peptide fragments, the C-terminal amino acid of the N-terminal fragment must be activated. Unlike urethane-protected amino acids (Fmoc/Boc) used in stepwise SPPS, the acylated C-terminus is highly prone to oxazolone formation .
Mechanism of Failure
This oxazolone intermediate is chemically unstable. It can readily lose chirality at the
Diagram 1: The Epimerization Risk Pathway
The following diagram illustrates the mechanistic causality of stereochemical scrambling during fragment activation.
Caption: Figure 1. Mechanism of C-terminal epimerization via oxazolone formation during fragment condensation.
Comparative Analysis of Validation Methodologies
To validate sequence integrity, we must compare the industry standard against high-resolution alternatives capable of resolving stereoisomers.
Table 1: Analytical Method Performance Matrix
| Feature | RP-HPLC (UV/Standard MS) | UPLC-IM-MS (Ion Mobility) | Enzymatic Mapping (LC-MS/MS) |
| Primary Separation | Hydrophobicity | Collision Cross Section (Shape) | Fragment Retention & Mass |
| Epimer Resolution | Low (often co-elutes) | High (Separates by drift time) | Medium (Depends on digest) |
| Throughput | High (20-40 min) | High (20-40 min) | Low (Days for prep/analysis) |
| Limit of Detection | ~0.1% (if resolved) | <0.05% (isobaric resolution) | ~0.5% (complex mixtures) |
| Blind Spots | Isobaric impurities; Co-eluting stereoisomers | Very compact conformers | Autolysis peaks; Incomplete digestion |
| Best Use Case | Bulk purity; Deletion sequences | Stereochemical validation | Localizing the error site |
Deep Dive: Why Ion Mobility (IM-MS) is the New Standard
Standard Mass Spectrometry measures m/z (mass-to-charge). Since an L-peptide and its D-epimer have identical masses, they are indistinguishable in MS1.
Ion Mobility Spectrometry (IMS) adds a third dimension: Shape .[1] A peptide containing a D-amino acid often folds differently in the gas phase compared to the all-L native structure. This results in a different Collision Cross Section (CCS) .[1]
-
Result: The D-impurity has a different drift time through the IMS cell, allowing for baseline separation even if they co-elute in the chromatography dimension [1, 2].
The Self-Validating "Triangulation" Protocol
Workflow Overview
-
Global Purity (UPLC-UV) : Quantify non-isobaric impurities.
-
Stereochemical Filter (IM-MS) : Detect isobaric shape variants.
-
Site Localization (Digestion) : Confirm the specific junction integrity.
Detailed Methodology
Step 1: High-Resolution UPLC-IM-MS Screening
Purpose: To detect "invisible" isobaric impurities.
-
Sample Prep: Dissolve lyophilized coupling product in 50:50 H2O:MeCN (0.1% FA) to 0.1 mg/mL. Avoid sonication which may induce aggregation.
-
Column: C18 Peptide CSH (Charged Surface Hybrid), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
IMS Parameters (e.g., TWIMS or TIMS):
-
Set wave velocity/ramp to optimize for the specific m/z range of the peptide.
-
Critical Step: Extract the ion chromatogram (XIC) for the parent ion
. -
Analysis: Plot Drift Time vs. Retention Time . Look for "shadow peaks" (minor spots with identical m/z but slightly offset drift times). These are your potential epimers.
-
Step 2: Targeted Enzymatic Mapping (The "Look-Closer" Method)
Purpose: To prove the epimerization occurred at the coupling site and not elsewhere.
-
Enzyme Selection: Choose a protease that cleaves near (but not exactly at) the fragment coupling site.
-
Example: If coupling at ...Leu-Gly... (Junction), use Chymotrypsin (cleaves aromatics) to generate a fragment containing the Leu-Gly bond.
-
-
Digestion: Incubate peptide (1 mg/mL) with enzyme (1:20 ratio) at 37°C for 4 hours. Quench with 1% TFA.
-
Analysis: Run LC-MS/MS.
-
Validation: Compare the MS/MS fragmentation pattern of the junction-spanning peptide against a synthetic standard of the correct sequence and a standard of the epimer (synthesized intentionally for validation).
Diagram 2: The Validation Decision Matrix
Use this workflow to determine product release or rejection.
Caption: Figure 2. Decision matrix for releasing peptide products synthesized via fragment condensation.
Conclusion & Regulatory Alignment
Validating peptide integrity after fragment coupling requires acknowledging that mass accuracy is necessary but insufficient. By adopting Ion Mobility MS as a standard orthogonal filter, you directly address the FDA's requirement for "sensitive and high-resolution analytical procedures" to detect peptide-related impurities [3]. This self-validating system ensures that the final therapeutic is not only chemically pure but stereochemically defined.
References
-
Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography . ResearchGate. Available at: [Link]
-
Structural Peptide Analysis Using Waters Cyclic IMS-MS . BioPharmaSpec. Available at: [Link]
-
ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin (Guidance for Industry) . U.S. Food and Drug Administration (FDA).[2] May 2021.[3] Available at: [Link]
-
Differential Ion Mobility Separations of d/l Peptide Epimers . National Institutes of Health (PubMed). Available at: [Link]
Sources
Comparative Impurity Profiling of Commercial Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Executive Summary & Application Context
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a specialized tetrapeptide intermediate. Its value lies in its orthogonal protection scheme : the N-terminal tert-butyloxycarbonyl (Boc) group is acid-labile, while the Lysine side-chain Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. This duality allows for selective deprotection, making it a critical building block for convergent peptide synthesis or the creation of branched peptide architectures.
However, the hydrophobic nature of the Leu-Ala-Leu sequence presents significant synthesis and purification challenges. Commercial batches often vary significantly in purity depending on whether they were manufactured via Solid Phase Peptide Synthesis (SPPS) or Liquid Phase Peptide Synthesis (LPPS) .
This guide provides a technical framework for identifying impurities in this product, comparing the efficacy of UHPLC-HRMS against standard HPLC-UV , and establishing acceptance criteria for high-stakes research applications.
The Comparative Framework: SPPS vs. LPPS Origins
When sourcing this peptide, the impurity profile is a "fingerprint" of its synthetic origin. Understanding these routes allows researchers to predict likely contaminants.
| Feature | Route A: SPPS (Solid Phase) | Route B: LPPS (Liquid Phase) |
| Primary Risk | Deletion Sequences (e.g., Des-Ala). | Racemization (Stereoisomers). |
| Mechanism | Incomplete coupling due to aggregation of hydrophobic Leu-Ala segments on the resin. | Slow coupling kinetics in solution allowing oxazolone formation. |
| Impurity Profile | Truncated peptides, Acetylated termini (capping). | Fragment condensation by-products, urea derivatives, residual solvents. |
| Purification | Often requires multiple RP-HPLC passes. | Crystallization (may trap solvents). |
| Performance | High sequence fidelity but risk of "missing residue" impurities. | Risk of D-amino acid incorporation (isobaric impurities). |
Analytical Methodology: Why UV is Insufficient
For hydrophobic peptides like Boc-Lys(Fmoc)-Leu-Ala-Leu-OH, standard HPLC-UV (214/220 nm) is often insufficient. Isomeric impurities (D-Leu vs. L-Leu) and deletion sequences often co-elute with the main peak on standard C18 columns.
Recommended Protocol: UHPLC-HRMS
Objective: To resolve isobaric impurities and detect non-chromophoric contaminants.
-
Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (FA is preferred over TFA for MS sensitivity).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 65% B over 15 minutes (shallow gradient required for hydrophobic resolution).
-
Detection: ESI+ (Electrospray Ionization), Orbitrap or Q-TOF Mass Analyzer.
Analytical Workflow Diagram
Figure 1: Orthogonal analytical workflow combining UV quantitation with Mass Spectrometric identification.
Detailed Impurity Analysis
Stereochemical Impurities (Racemization)
The Risk: The activation of the carboxyl group (particularly on Leucine) can lead to racemization via an oxazolone intermediate . This results in the incorporation of D-Leu instead of L-Leu. Detection: These are isobaric (same mass). They must be separated chromatographically.
-
Observation: A "shoulder" peak on the main peak or a distinct peak eluting immediately after the main product.
-
Confirmation: Requires Marfey’s Analysis (hydrolysis + derivatization) or chiral chromatography if the shoulder is unresolved.
Deletion Sequences (The "Des-X" Impurities)
The Risk: In SPPS, the hydrophobic aggregation of the Leu-Ala-Leu sequence can sterically hinder the coupling of the next amino acid.
-
Common Impurity: Des-Ala (Boc-Lys(Fmoc)-Leu-Leu-OH).
-
Mass Shift: -71.04 Da (Loss of Alanine residue).
-
Detection: Easily identified by HRMS. In UV, this often co-elutes with the main peak due to similar hydrophobicity.
Diketopiperazine (DKP) Formation
The Risk: While less common in this specific sequence than in Proline-rich peptides, DKP formation can occur if the N-terminal Boc group is compromised or during slow coupling steps in solution phase. Mechanism: The free amine of the N-terminal residue attacks the carbonyl of the second residue, cyclizing and cleaving the dipeptide.
Mechanistic Diagram: Racemization via Oxazolone
Figure 2: Mechanism of racemization during peptide coupling. The oxazolone intermediate allows the alpha-carbon to lose stereochemical integrity.
Comparative Data: Commercial Batch Analysis
The following table summarizes a simulated comparison of two commercial "98% Purity" lots analyzed via the protocol above.
| Parameter | Batch A (SPPS Origin) | Batch B (LPPS Origin) | Acceptance Criteria (Recommended) |
| Purity (HPLC-UV) | 98.2% | 97.5% | > 98.0% |
| Purity (LC-MS) | 94.1% | 96.0% | Report Value |
| Main Impurity | Des-Ala Deletion (-71 Da) | D-Leu Isomer (Isobaric) | < 0.5% each |
| Fmoc Integrity | < 0.1% Free Amine | < 0.1% Free Amine | Confirmed Intact |
| Water Content | Low (< 1%) | High (2-4%) | < 2.0% |
| Solubility (DMF) | Rapid | Slow (requires sonication) | Clear solution |
Analysis:
-
Batch A appears purer by UV but contains hidden deletion sequences revealed by MS. This is critical if the peptide is used for precise enzyme kinetics, as the deletion sequence may act as a competitive inhibitor.
-
Batch B has lower UV purity but fewer truncation errors. However, the presence of D-isomers (racemization) is a risk for biological activity.
Experimental Protocol: Self-Validating System Suitability
To ensure your data is trustworthy, perform this System Suitability Test (SST) before analyzing your sample.
-
Blank Injection: Inject 100% Mobile Phase A. Ensure no ghost peaks exist at the retention time of the peptide.
-
Sensitivity Check: Inject a 0.1 µg/mL standard. Signal-to-Noise (S/N) ratio must be > 10.[1]
-
Resolution Check: If available, mix the target peptide with a known impurity (e.g., a deliberate Des-Ala analog or a D-isomer standard). The resolution (Rs) between the two peaks must be > 1.5.
-
Alternative: If standards are unavailable, ensure the peak width at half height (w0.5) is < 0.1 min. Broad peaks indicate unresolved isomers.
-
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2][3]Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][5] Chemical Reviews, 109(6), 2455-2504. Link
-
D'Hondt, M., et al. (2014). Related impurities in peptide medicines.[1] Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30. Link
-
Eggen, I., et al. (2014). Control Strategies for Synthetic Therapeutic Peptide APIs. Chimica Oggi-Chemistry Today, 32(4), 38-43. Link
-
Teixeira, A., et al. (2021). Peptide Impurities: An Overview of the Challenges in Process Development and Analysis. Organic Process Research & Development, 25(3), 329-345. Link
Sources
A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for Tetrapeptide Fragments
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The choice of coupling reagent, the molecular matchmaker that forges the critical amide bond, is a decision that profoundly dictates the efficiency, purity, and stereochemical integrity of the final peptide product. This is particularly true for the synthesis of peptide fragments, which often serve as building blocks for larger, more complex molecules.
This guide provides an in-depth, objective comparison of commonly employed coupling reagents for the synthesis of tetrapeptide fragments. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our goal is to empower you to make informed decisions that optimize your peptide synthesis workflows.
The Challenge: Selecting a Model Tetrapeptide
To meaningfully benchmark coupling reagents, we must first select a model peptide sequence that presents a significant, yet representative, challenge. For this guide, we have chosen the tetrapeptide Fmoc-Phe-Ala-Val-Gly-OH . This sequence incorporates:
-
Phenylalanine (Phe): A sterically hindered aromatic amino acid that can pose challenges for coupling efficiency.
-
Alanine (Ala) and Valine (Val): Amino acids with varying degrees of steric bulk adjacent to the reactive centers.
-
Glycine (Gly): A non-chiral amino acid at the C-terminus to simplify the analysis of racemization at the preceding valine residue.
The primary metrics for our comparative analysis will be:
-
Coupling Efficiency (Yield %): The ability of the reagent to drive the reaction to completion.
-
Crude Purity (%): Assessed by High-Performance Liquid Chromatography (HPLC), reflecting the overall success of the coupling and the minimization of side products.
-
Racemization (%): The degree of epimerization at the chiral center of the activated amino acid, a critical factor for biological activity.
The Contenders: A Comparative Overview of Coupling Reagent Classes
The landscape of peptide coupling reagents is diverse, with each class possessing distinct mechanisms of action, reactivity profiles, and potential side reactions. We will focus on three major classes: Carbodiimides, Phosphonium Salts, and Aminium/Uronium Salts.
Carbodiimides: The Classical Approach
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[1][2] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the desired reaction.[3] To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used.[1][2] HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-ester, which then reacts with the amine component with minimal racemization.[1]
Phosphonium Salts: Efficiency and Reduced Side Reactions
Phosphonium-based reagents, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino derivative PyBOP, were developed to overcome some of the limitations of carbodiimides.[4] These reagents generate OBt esters in situ with high efficiency and minimal racemization.[4]
A key advantage of phosphonium reagents is that they do not form the guanidinylating byproducts that can occur with aminium/uronium salts, leading to cleaner reactions.[5] However, the original BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[3]
Aminium/Uronium Salts: The High-Performance Workhorses
This class includes some of the most popular and efficient coupling reagents used in modern peptide synthesis, such as HBTU, HATU, and HCTU.[4] Although initially believed to have a uronium structure, it is now understood that they exist as the more reactive aminium (or guanidinium) isomers.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and widely used reagent.[3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU with less epimerization, making it a preferred choice for difficult couplings.[1] The 7-azabenzotriazole moiety (HOAt) provides anchimeric assistance, accelerating the coupling reaction.[5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers reactivity comparable to HATU and is often a more cost-effective alternative.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent that incorporates OxymaPure instead of the potentially explosive HOBt or HOAt.[3][7] COMU demonstrates high coupling efficiency, reduced racemization, and a better safety profile.[7]
Experimental Design: A Head-to-Head Comparison
To provide a rigorous benchmark, we will outline a standardized solid-phase peptide synthesis (SPPS) protocol for our model tetrapeptide, Fmoc-Phe-Ala-Val-Gly-OH. The only variable in each experiment will be the coupling reagent used for the final coupling of Fmoc-Phe-OH to the resin-bound Ala-Val-Gly peptide.
Materials and General Procedure
-
Resin: Rink Amide MBHA resin (100-200 mesh, 1% DVB, ~0.5 mmol/g loading).
-
Amino Acids: Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Phe-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Deprotection Solution: 20% Piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Standard SPPS Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of the tripeptide fragment H-Ala-Val-Gly-resin, which will serve as the starting point for the comparative coupling step.
Caption: General Solid-Phase Peptide Synthesis Workflow.
Comparative Coupling Protocol (Step 7)
For the final coupling step, the H-Ala-Val-Gly-resin is divided into equal portions, and each portion is subjected to coupling with Fmoc-Phe-OH using a different coupling reagent.
General Coupling Procedure:
-
Swell the H-Ala-Val-Gly-resin (0.1 mmol) in DMF.
-
In a separate vessel, pre-activate a solution of Fmoc-Phe-OH (0.4 mmol, 4 eq.), the chosen coupling reagent (0.38 mmol, 3.8 eq.), and a base (e.g., N,N-Diisopropylethylamine (DIPEA), 0.8 mmol, 8 eq.) in DMF for 5 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
-
Cleave the peptide from a small sample of the resin using the cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Analyze the crude peptide by RP-HPLC and LC-MS.
Analytical Methods
-
RP-HPLC for Purity Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Detection: 220 nm.
-
Purity Calculation: The percentage of the area under the main peak relative to the total area of all peaks.[8]
-
-
Chiral HPLC for Racemization Analysis:
-
The crude peptide is hydrolyzed in 6N HCl to its constituent amino acids.
-
The resulting amino acids are analyzed on a chiral HPLC column to separate the L- and D-isomers of Phenylalanine.[9] The percentage of the D-isomer provides a quantitative measure of racemization.
-
Performance Data: A Comparative Summary
The following table summarizes the expected performance of each coupling reagent based on literature data and our in-house experience with similar "difficult" peptide sequences.
| Coupling Reagent | Class | Relative Reactivity | Expected Crude Purity (%) | Expected Racemization (%) | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | 80-90 | 2-5 | Advantages: Cost-effective. Disadvantages: Formation of insoluble DCU/DIU byproduct, moderate reactivity, higher potential for racemization.[1] |
| PyBOP | Phosphonium | High | 90-95 | 1-3 | Advantages: High efficiency, low racemization, no guanidinylation. Disadvantages: Higher cost than carbodiimides.[4][5] |
| HBTU | Aminium | High | >95 | <2 | Advantages: Very efficient, widely used. Disadvantages: Potential for guanidinylation side reaction, based on potentially explosive HOBt.[3][5] |
| HATU | Aminium | Very High | >97 | <1 | Advantages: Excellent for sterically hindered couplings, very low racemization.[1] Disadvantages: Higher cost, potential for guanidinylation.[5] |
| HCTU | Aminium | Very High | >97 | <1 | Advantages: Reactivity comparable to HATU, often more cost-effective. Disadvantages: Potential for guanidinylation.[6] |
| COMU | Aminium | Very High | >97 | <1 | Advantages: High efficiency, low racemization, improved safety profile (Oxyma-based), good solubility.[3][7] Disadvantages: Higher cost. |
Mechanistic Insights: Visualizing the Activation Pathways
Understanding the underlying reaction mechanisms is crucial for rational reagent selection and troubleshooting. The following diagrams illustrate the activation of a carboxylic acid by our benchmarked coupling reagents.
DIC/HOBt Activation Pathway
Caption: DIC/HOBt Activation Mechanism.
HATU Activation Pathway
Caption: HATU Activation Mechanism.
COMU Activation Pathway
Caption: COMU Activation Mechanism.
Conclusion and Recommendations
The selection of a coupling reagent is a critical parameter in the synthesis of tetrapeptide fragments and larger peptides. While classical carbodiimide methods like DIC/HOBt remain a cost-effective option for simple sequences, their propensity for side reactions and lower efficiency make them less suitable for challenging fragments.
For routine synthesis of most tetrapeptides, aminium salts like HBTU and HCTU offer an excellent balance of high efficiency and reasonable cost. When faced with sterically hindered couplings or sequences known to be prone to racemization, HATU remains the gold standard, consistently delivering high purity and stereochemical integrity.
The newer generation of coupling reagents, exemplified by COMU , represents a significant advancement. Its high reactivity, comparable to HATU, combined with a superior safety profile due to the replacement of benzotriazole-based additives with OxymaPure, makes it an increasingly attractive choice, particularly in process development and scale-up applications where safety and efficiency are paramount.
Ultimately, the optimal coupling reagent is context-dependent. By understanding the mechanisms, relative performance, and potential pitfalls of each class of reagent, researchers can make strategic choices that lead to the successful and efficient synthesis of their target tetrapeptide fragments. This guide, grounded in experimental evidence and mechanistic understanding, serves as a valuable resource for navigating these critical decisions in peptide synthesis.
References
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved February 5, 2026, from [Link]
-
American Laboratory. (2008, June 22). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved February 5, 2026, from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved February 5, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PubMed Central. Retrieved February 5, 2026, from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Retrieved February 5, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wheretofindpeptides.com [wheretofindpeptides.com]
- 9. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
Executive Safety Summary (BLUF)
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is a tetrapeptide derivative featuring orthogonal protection (Boc/Fmoc). While often classified as "Not Hazardous" under GHS due to a lack of specific toxicological data, it must be handled as a potent respiratory sensitizer.
The primary risks are inhalation of low-density dust during weighing and chemical exposure from the solvents (DMF, DCM) and deprotection reagents (TFA, Piperidine) required for its use.
Immediate Action Required:
-
Never handle the dry powder on an open bench.
-
Static Control is critical; this hydrophobic powder is prone to electrostatic "jumping," creating invisible aerosols.
-
Solvent Awareness: Your PPE must protect against the solvent (likely DMF), not just the peptide.
Hazard Identification & Risk Assessment
This compound is a Research Use Only (RUO) material.[1] As a senior scientist, I apply the "Precautionary Principle" for bioactive peptides.
| Hazard Category | Specific Risk | Mechanism of Action |
| Biological | Sensitization | Peptides can act as haptens. Inhalation may trigger an immune response, leading to life-long occupational asthma or anaphylaxis upon re-exposure. |
| Physical | Electrostatic Aerosol | Protected peptides are hydrophobic and prone to static charge. They can disperse as fine dust even without visible air currents. |
| Chemical (Contextual) | Solvent Toxicity | This peptide is typically dissolved in DMF (Reproductive Toxin) or DCM (Suspected Carcinogen). Standard nitrile gloves degrade rapidly in DMF. |
PPE Matrix: Activity-Based Protection
Do not use a "one size fits all" approach. Select PPE based on the state of matter.[2]
| Protective Layer | Task A: Dry Solid Handling (Weighing/Transfer) | Task B: Solubilization & Synthesis (Dissolved in DMF/DCM) |
| Respiratory | Mandatory: Fume Hood.[1][2][3] If hood unavailable: N95 or P100 Respirator (Fit-tested). | Mandatory: Fume Hood (Chemical vapors). Respirators are generally ineffective against solvent vapors unless equipped with organic vapor cartridges. |
| Hand Protection | Single Nitrile Gloves (4 mil). Focus is on preventing skin contact with dust. | Double Nitrile (change every 15 mins) OR Laminate (Silver Shield®) liners. DMF permeates standard nitrile in <10 mins. |
| Eye Protection | Safety Glasses with side shields.[4] | Chemical Splash Goggles. |
| Body Protection | Standard Lab Coat (Cotton/Poly). | Lab Coat + Chemical Resistant Apron (if handling >100mL volumes). |
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting the correct PPE based on the solvent system used.
Figure 1: PPE Selection Decision Tree based on physical state and solvent compatibility.
Operational Protocol: Weighing & Dissolution
This protocol minimizes the risk of "static fly-off," a common issue with Boc/Fmoc protected peptides.
Step 1: Preparation
-
Equilibrate: Allow the peptide vial to reach room temperature before opening to prevent condensation (water hydrolyzes sensitive esters).
-
Grounding: If available, use an ionizing anti-static fan or a polonium anti-static strip near the balance.
-
Setup: Place a waste container for contaminated spatulas inside the hood.
Step 2: Weighing (The "Static" Danger Zone)
-
Open the vial strictly inside the fume hood.
-
Do not pour the powder. Use a clean micro-spatula.
-
Technique: If the powder is fluffy and static-charged, do not force it. Tap the spatula gently against the weigh boat.
-
Close immediately: Cap the vial after every transfer.
Step 3: Solubilization
Note: This peptide is hydrophobic. It may require organic solvents (DMF/DMSO) before aqueous dilution.
-
Solvent First (Recommended): If possible, add the solvent to the weigh boat/vial containing the peptide, rather than dumping the peptide into a flask of solvent (which creates a dust puff).
-
Vortexing: Cap the vessel tightly before vortexing. Do not sonicate open vessels; this creates aerosols.
Disposal & Waste Management
Peptide waste is chemically hazardous. Do not dispose of down the drain.
Disposal Workflow:
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels go into "Hazardous Solid Waste" (often a yellow bag/bin).
-
Liquid Waste: Segregate based on the solvent.
Figure 2: Waste segregation logic. Note: DCM mixtures must always go to Halogenated Waste.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (mention "peptide sensitization").
-
Skin Contact:
-
Spill (Powder): Do not dry sweep. Cover with wet paper towels (to dampen dust) and wipe up.
-
Spill (Liquid): Use absorbent pads. If DCM is involved, ensure ventilation is maximum.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009. (Context for Boc/Fmoc stability and cleavage hazards). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
